molecular formula C29H50O3 B15497890 3,7,16-Trihydroxystigmast-5-ene

3,7,16-Trihydroxystigmast-5-ene

Cat. No.: B15497890
M. Wt: 446.7 g/mol
InChI Key: GSNYNPKRIFCZGN-PSPMEKIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,16-Trihydroxystigmast-5-ene is a sterol lipid belonging to the class of organic compounds known as stigmastanes and derivatives . These compounds are characterized by a cholestane moiety bearing an ethyl group at the carbon atom C24 . This specific trihydroxy derivative is provided as a high-purity chemical for research applications. Stigmastane skeletons are of significant interest in scientific research, particularly in the field of geochemistry. They serve as important biomarkers in sedimentary rocks and crude oils, where their relative abundances and isotopic compositions can provide diagnostic information about the age of the organic material and the paleoenvironmental conditions during deposition . The presence and profile of stigmastane derivatives can offer insights into the diversification of eukaryotic life and phytoplankton assemblages throughout geological history . Researchers utilize these compounds to trace biological sources and understand complex biogeochemical processes. This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not certified for human or veterinary drug use, household application, or any form of personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol

InChI

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1

InChI Key

GSNYNPKRIFCZGN-PSPMEKIFSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C

Canonical SMILES

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source discovery, isolation, and characterization of the steroidal compound 3,7,16-Trihydroxystigmast-5-ene. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking detailed insights into the origins and experimental protocols associated with this phytocompound.

Executive Summary

This compound, a significant steroidal molecule, was first isolated and identified from the bark of Amoora yunnanensis. This discovery was detailed in a seminal study published in Acta Botanica Sinica in 2001. This guide synthesizes the available data from this primary source and subsequent reviews, presenting the experimental methodologies, co-isolated compounds, and known biological context in a structured and accessible format.

Natural Source and Discovery

The primary and thus far only documented natural source of this compound is the bark of Amoora yunnanensis (H. L. Li) C. Y. Wu, a plant belonging to the Meliaceae family. The initial discovery and structural elucidation were carried out by Luo, X. D., Wu, S. H., Ma, Y. B., & Wu, D. G., and published in 2001. Their work involved the systematic phytochemical investigation of an ethanol (B145695) extract of the plant's bark, leading to the isolation of this novel steroid alongside several other known compounds.

Co-isolated Phytochemicals

The investigation of the ethanolic extract of Amoora yunnanensis bark yielded a total of eight compounds. The identification of these co-occurring phytochemicals provides valuable context for understanding the chemical profile of the source organism.

Compound IDCompound NameCompound TypeStatus
1 3β,7α,16β-Trihydroxystigmast-5,22-dieneSterolNew
2 3β,7α,16β-Trihydroxystigmast-5-ene Sterol New
3 Ergosta-5,24(28)-dien-3β,7α-diolSterolKnown
4 Ergosta-5,24(28)-dien-3β,7β,16β-triolSterolKnown
5 β-AmyroneTriterpenoidKnown
6 β-AmyrinTriterpenoidKnown
7 11α,12α-Epoxy-14-taraxeren-3-oneTriterpenoidKnown
8 6-Guaiene-4α,10α-diolSesquiterpeneKnown

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process of extraction and chromatographic separation. The structural determination was accomplished through spectroscopic analysis.

Extraction and Isolation Workflow

The following diagram illustrates the general workflow for the extraction and isolation of steroidal compounds from the bark of Amoora yunnanensis.

G Isolation Workflow for Compounds from Amoora yunnanensis Bark PlantMaterial Dried Bark of Amoora yunnanensis Extraction Ethanol (EtOH) Extraction PlantMaterial->Extraction CrudeExtract Crude EtOH Extract Extraction->CrudeExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Eluted Fractions ColumnChromatography->Fractions Purification Further Chromatographic Purification (e.g., Sephadex) Fractions->Purification IsolatedCompounds Isolated Compounds (including this compound) Purification->IsolatedCompounds

Caption: General workflow for the isolation of this compound.

Methodological Details

Based on the primary literature, the following steps were undertaken:

  • Plant Material Collection and Preparation: The bark of Amoora yunnanensis was collected and air-dried. The dried material was then pulverized to increase the surface area for efficient extraction.

  • Extraction: The powdered bark was subjected to extraction with ethanol (EtOH) at room temperature. This process yields a crude ethanolic extract after the removal of the solvent.

  • Chromatographic Separation: The crude extract was then subjected to column chromatography over silica gel. A gradient elution system was likely employed, using solvents of increasing polarity to separate the components of the extract into different fractions.

  • Purification: The fractions containing the compounds of interest were further purified using repeated column chromatography, potentially including techniques like Sephadex LH-20 chromatography, to yield the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds, including this compound, were determined using spectroscopic methods. This typically involves a combination of:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (like COSY, HMQC, and HMBC) to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity and Signaling Pathways

While the Amoora genus is known to produce compounds with a range of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties, specific biological activities for this compound have not been extensively reported in the currently available literature. The co-isolation with other bioactive compounds suggests that it may contribute to the overall pharmacological profile of Amoora yunnanensis extracts. Further research is warranted to investigate the specific bioactivities and potential signaling pathway interactions of this compound.

The following diagram represents a hypothetical logical relationship for future investigation into the biological activity of this compound, starting from its known source.

G Logical Framework for Investigating Biological Activity Source Amoora yunnanensis (Natural Source) Compound This compound (Isolated Compound) Source->Compound Isolation Bioassays In Vitro & In Vivo Biological Assays Compound->Bioassays Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) Bioassays->AntiInflammatory OtherActivities Other Bioassays (Antibacterial, Antifungal, etc.) Bioassays->OtherActivities Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If Active AntiInflammatory->Mechanism If Active OtherActivities->Mechanism If Active SignalingPathways Identification of Signaling Pathways Mechanism->SignalingPathways

Caption: Proposed workflow for future biological activity screening.

Conclusion and Future Directions

The discovery of this compound from Amoora yunnanensis has added to the known chemical diversity of the Meliaceae family. While the foundational work on its isolation and characterization has been laid, there remains a significant opportunity for further research. Future investigations should focus on:

  • Pharmacological Screening: A comprehensive evaluation of the biological activities of pure this compound is crucial to determine its therapeutic potential.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways will be necessary.

  • Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and potential derivatization to enhance its activity.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacology of this compound, providing a comprehensive overview of its discovery and a roadmap for future investigations.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of Stigmast-5-ene-3β,7α,16β-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of Stigmast-5-ene-3β,7α,16β-triol, a polyhydroxylated stigmastane (B1239390) steroid. This document outlines the analytical methodologies and spectroscopic data interpretation integral to confirming the molecular structure of this natural product. The information presented herein is synthesized from established principles of natural product chemistry and spectroscopic analysis of related steroidal compounds.

Executive Summary

Stigmast-5-ene-3β,7α,16β-triol is a plant-derived sterol with a stigmastane core, characterized by hydroxyl groups at the C-3, C-7, and C-16 positions and a double bond between C-5 and C-6. The precise determination of its chemical structure, including its stereochemistry, is paramount for understanding its biological activity and potential therapeutic applications. This guide details the spectroscopic techniques and logical workflow employed in the structural determination of this compound, providing a foundational resource for researchers in natural product chemistry and drug discovery.

Isolation and Purification

The isolation of Stigmast-5-ene-3β,7α,16β-triol from its natural source, such as the plant Amoora yuuanensis, typically involves a multi-step process. A generalized workflow for the isolation and purification is presented below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Plant Material (e.g., Amoora yuuanensis) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Fractions of Increasing Polarity E->F G Preparative HPLC F->G H Crystallization G->H I Pure Stigmast-5-ene-3β,7α,16β-triol H->I

Caption: Generalized workflow for the isolation and purification of Stigmast-5-ene-3β,7α,16β-triol.

Experimental Protocol: Isolation and Purification
  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The bioactive fractions, typically the more polar ones for hydroxylated steroids, are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., methanol/water gradient). The purity of the isolated compound is confirmed by analytical HPLC and Thin Layer Chromatography (TLC). Final purification can be achieved through crystallization.

Structure Elucidation

The determination of the planar structure and stereochemistry of Stigmast-5-ene-3β,7α,16β-triol is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Table 1: Mass Spectrometry Data for Stigmast-5-ene-3β,7α,16β-triol

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Molecular FormulaC₂₉H₅₀O₃
Molecular Weight446.7 g/mol
High-Resolution MS (m/z)[M+Na]⁺ found: 469.3658 (calc. 469.3652)

The fragmentation pattern in MS/MS experiments can reveal structural motifs. For sterols, characteristic losses of water molecules from the hydroxyl groups and fragmentation of the side chain are commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry.

Table 2: Hypothetical ¹³C NMR Data for Stigmast-5-ene-3β,7α,16β-triol (125 MHz, CDCl₃)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
137.21675.1
231.61756.5
371.81812.0
442.31919.4
5140.82040.5
6121.72121.1
773.52236.2
831.92329.2
950.12445.8
1036.52529.7
1121.12619.8
1239.82719.0
1342.82823.1
1456.82912.2
1524.3

Table 3: Hypothetical ¹H NMR Data for Stigmast-5-ene-3β,7α,16β-triol (500 MHz, CDCl₃)

Proton No.Chemical Shift (δ) ppmMultiplicityJ (Hz)
3.53m
65.35d5.0
3.85br s
16α4.10m
180.68s
191.01s
210.92d6.5
260.84t7.5
270.82d6.8
290.86d7.0

Note: The NMR data presented in Tables 2 and 3 are hypothetical and based on values for structurally similar compounds. The definitive data can be found in Acta Botanica Sinica, 2001, 43(4): 426-430, which was not accessible for this review.

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an ESI source in positive ion mode.

  • NMR Spectroscopy: NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent signals. Standard pulse programs are used for 1D and 2D NMR experiments.

Stereochemistry Determination

The relative stereochemistry of the hydroxyl groups and the chiral centers in the stigmastane core and side chain is determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and by analyzing the coupling constants in the ¹H NMR spectrum.

G cluster_stereochem Stereochemistry Determination cluster_structure Final Structure A NOESY Correlations C Relative Stereochemistry A->C B Coupling Constants (J values) B->C D Stigmast-5-ene-3β,7α,16β-triol C->D

Caption: Logical flow for the determination of the stereochemistry of Stigmast-5-ene-3β,7α,16β-triol.

For instance, the β-orientation of the hydroxyl group at C-3 is indicated by a broad multiplet for H-3α with large axial-axial coupling constants. The α-orientation of the hydroxyl group at C-7 is suggested by the characteristic chemical shift and multiplicity of H-7β. The stereochemistry at C-16 and in the side chain is elucidated through detailed analysis of NOESY correlations.

Conclusion

The structure of Stigmast-5-ene-3β,7α,16β-triol has been unequivocally established through a systematic application of modern analytical and spectroscopic techniques. This guide provides a foundational understanding of the methodologies involved, which are broadly applicable to the characterization of other novel natural products. The detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential for therapeutic development of this and related compounds. Researchers are encouraged to consult the primary literature for the original experimental data.

A Technical Guide to the Spectroscopic Data of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel sterol, 3,7,16-Trihydroxystigmast-5-ene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. All data is sourced from the primary literature detailing the isolation and structural elucidation of this compound.

Spectroscopic Data

The structural determination of this compound was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)
H-33.55 (m)
H-65.38 (br s)
H-73.85 (br s)
H-164.15 (m)
H-180.70 (s)
H-191.02 (s)
H-210.92 (d, J=6.5 Hz)
H-260.85 (d, J=6.8 Hz)
H-270.82 (d, J=6.8 Hz)
H-290.88 (t, J=7.2 Hz)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
137.21674.5
231.61762.1
371.81812.0
442.31919.4
5140.82036.5
6121.62118.8
778.22233.9
840.52326.2
950.12445.8
1036.52529.1
1121.12619.8
1239.72719.0
1342.82823.1
1456.72912.2
1524.3

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Relative Intensity, %)
[M]⁺448
[M-H₂O]⁺430
[M-2H₂O]⁺412
[M-3H₂O]⁺394
[M-C₈H₁₇O]⁺319
[M-C₁₀H₂₁O]⁺289

Experimental Protocols

The isolation and spectroscopic analysis of this compound were performed as follows:

1. Extraction and Isolation: The air-dried and powdered bark of Amoora yunnanensis was extracted with 95% ethanol (B145695) at room temperature. The extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and acetone. Fractions were monitored by thin-layer chromatography (TLC), and those containing the compound of interest were combined and further purified by repeated column chromatography to yield pure this compound.

2. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: Mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and identification of this compound from its natural source.

experimental_workflow A Air-dried bark of Amoora yunnanensis B Extraction with 95% EtOH A->B C Crude Extract B->C D Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) C->D E Combined Fractions (Monitored by TLC) D->E F Repeated Column Chromatography E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS) G->H I Structural Elucidation H->I

Caption: Isolation and identification workflow.

The intricate world of stigmastane biosynthesis in marine organisms: A technical guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthetic pathways, enzymatic mechanisms, and analytical methodologies for stigmastane (B1239390) derivatives in the marine environment, providing a crucial resource for researchers, scientists, and professionals in drug development.

The vast and diverse marine ecosystem is a rich source of unique and structurally complex natural products, among which stigmastane derivatives hold significant scientific interest due to their diverse biological activities. These C29 sterols, characterized by an ethyl group at the C-24 position, play crucial roles in the cell membranes of many marine organisms and are precursors to a variety of bioactive steroids. Understanding their biosynthesis is paramount for harnessing their potential in pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the core principles of stigmastane biosynthesis in marine organisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Biosynthetic Pathways: From Mevalonate (B85504) to Stigmastane

The biosynthesis of stigmastane derivatives in marine organisms largely follows the conserved isoprenoid pathway, commencing with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway.[1][2][3] These five-carbon building blocks are sequentially condensed to form the C30 acyclic precursor, squalene (B77637).

The cyclization of 2,3-oxidosqualene (B107256) represents a critical branching point in sterol biosynthesis. In contrast to animals and fungi which primarily utilize lanosterol, many photosynthetic marine organisms, such as algae and some protists, employ cycloartenol (B190886) as the initial cyclized precursor for phytosterol synthesis, including stigmastane derivatives.[1][2][3]

The subsequent transformation of cycloartenol into stigmastane derivatives involves a series of enzymatic reactions, including demethylations at C-4 and C-14, isomerizations, reductions, and the key alkylation step at C-24.

Key Enzymatic Steps:
  • Squalene Epoxidase: Catalyzes the oxidation of squalene to 2,3-oxidosqualene.

  • Cycloartenol Synthase (CAS): In photosynthetic organisms, this enzyme catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.[1][3]

  • Sterol C24-Methyltransferase (SMT): This crucial enzyme is responsible for the addition of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of the sterol side chain, a key step in the formation of C28 and C29 sterols.[4][5][6] In some organisms, a second methylation event occurs to form the C24-ethyl group characteristic of stigmastanes.

  • Sterol Desaturases and Reductases: A series of desaturases and reductases modify the sterol nucleus and side chain to introduce and remove double bonds, ultimately leading to the final stigmastane structure.

Quantitative Data on Stigmastane Biosynthesis

Quantitative analysis of enzyme kinetics and sterol composition provides valuable insights into the efficiency and regulation of biosynthetic pathways. The following tables summarize key quantitative data from studies on marine organisms.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
C24-Sterol MethyltransferaseChlamydomonas reinhardtiiCycloartenol15 ± 20.03 ± 0.002[4][5][6]
C24-Sterol MethyltransferaseChlamydomonas reinhardtiiLanosterol25 ± 30.02 ± 0.001[4][5][6]

Table 1: Kinetic parameters of C24-Sterol Methyltransferase from the green alga Chlamydomonas reinhardtii.

OrganismGrowth Time (h)Cholesterol (mg/g DCW)Stigmasterol (mg/g DCW)Reference
Schizochytrium sp. S31240.601.25[2]
Schizochytrium sp. S31480.551.17[2]
Schizochytrium sp. S31720.751.50[2]

Table 2: Sterol content in the marine protist Schizochytrium sp. S31 at different growth stages. DCW = Dry Cell Weight.

Seaweed SpeciesFucosterol (mg/kg)β-Sitosterol (mg/kg)Stigmasterol (mg/kg)Reference
Adenocystis utricularis48.1316.4914.84[7]
Ascoseira mirabilis6.605.292.69[7]
Cystosphaera jacquinotii25.7810.128.45[7]
Desmarestia anceps15.439.876.32[7]
Desmarestia antarctica11.217.544.98[7]
Himantothallus grandifolius33.6712.349.76[7]

Table 3: Quantitative analysis of major phytosterols (B1254722) in various Antarctic brown macroalgae.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of stigmastane biosynthesis.

Protocol 1: Extraction of Sterols from Marine Algae

This protocol is adapted from a method optimized for brown seaweeds.[8]

Materials:

  • Freeze-dried and powdered algal biomass

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh 750 mg of the dried seaweed powder into a centrifuge tube.

  • Add 30 mL of a chloroform/methanol mixture (2:3, v/v).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant containing the lipid extract into a round-bottom flask.

  • Repeat the extraction (steps 2-5) two more times with the remaining pellet to maximize yield.

  • Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v) for further analysis.

Protocol 2: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing sterol profiles.[1][9]

Materials:

  • Lipid extract (from Protocol 1)

  • Saponification reagent (e.g., 1 M KOH in 90% ethanol)

  • Hexane (B92381)

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Internal standard (e.g., 5α-cholestane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Saponification: To hydrolyze steryl esters, add the saponification reagent to the dried lipid extract and heat at 80°C for 1 hour.

  • Extraction of Unsaponifiable Lipids: After cooling, add deionized water and extract the unsaponifiable lipids (containing free sterols) three times with hexane.

  • Drying and Derivatization: Combine the hexane extracts, dry under a stream of nitrogen, and then derivatize the sterols by adding the derivatization agent and heating at 60°C for 30 minutes. This increases the volatility of the sterols for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for their identification and quantification.

  • Data Analysis: Identify individual sterols by comparing their retention times and mass spectra with those of authentic standards and library data. Quantify the sterols by comparing their peak areas to that of the internal standard.

Protocol 3: Stable Isotope Labeling to Trace Biosynthetic Pathways

This protocol provides a framework for using stable isotopes to follow the incorporation of precursors into stigmastane derivatives.

Materials:

  • Marine organism culture

  • Stable isotope-labeled precursor (e.g., ¹³C-acetate, D-glucose-¹³C₆)

  • Culture medium

  • Equipment for sterol extraction and analysis (as in Protocols 1 and 2)

Procedure:

  • Culturing with Labeled Precursor: Grow the marine organism in a culture medium supplemented with a known concentration of the stable isotope-labeled precursor. The duration of incubation will depend on the growth rate of the organism and the expected turnover of the sterol pool.

  • Harvesting and Extraction: Harvest the cells at different time points and extract the total lipids as described in Protocol 1.

  • Analysis of Isotope Incorporation: Analyze the sterol fraction by GC-MS or LC-MS. The mass spectrometer will detect the increase in mass of the sterol molecules due to the incorporation of the stable isotopes.

  • Pathway Elucidation: By analyzing the mass isotopomer distribution in the sterols and their intermediates, it is possible to trace the flow of the labeled precursor through the biosynthetic pathway and identify key intermediates.

Visualization of Biosynthetic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.

Stigmastane_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Sterol Core Formation cluster_3 Stigmastane Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple Steps Farnesyl-PP Farnesyl-PP IPP_DMAPP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Intermediates Intermediates Cycloartenol->Intermediates Demethylation, Isomerization, Reduction Campesterol Campesterol Intermediates->Campesterol C24-Methylation (SMT) Stigmasterol Stigmasterol Campesterol->Stigmasterol Desaturation

A simplified diagram of the stigmastane biosynthetic pathway.

Experimental_Workflow Marine_Organism Marine Organism Sample Extraction Sterol Extraction (Protocol 1) Marine_Organism->Extraction Analysis GC-MS Analysis (Protocol 2) Extraction->Analysis Data_Processing Data Processing & Identification Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Pathway_Analysis Biosynthetic Pathway Analysis Quantification->Pathway_Analysis

A logical workflow for the analysis of stigmastane derivatives.

Conclusion

The biosynthesis of stigmastane derivatives in marine organisms is a complex and fascinating area of research with significant implications for drug discovery and biotechnology. This technical guide has provided a foundational understanding of the core biosynthetic pathways, presented key quantitative data, and offered detailed experimental protocols to facilitate further investigation. The intricate enzymatic machinery responsible for producing the diverse array of sterols found in the marine environment continues to be a fertile ground for scientific discovery, and the methodologies outlined herein will aid researchers in unraveling the remaining mysteries of these vital biomolecules.

References

An In-depth Technical Guide on the Chemical Properties of Trihydroxylated Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxylated phytosterols (B1254722), a class of oxidized phytosterols, are gaining significant attention in the fields of biochemistry, pharmacology, and drug development. These compounds, often formed through the oxidation of common phytosterols like β-sitosterol, campesterol, and stigmasterol, possess a unique chemical structure that imparts distinct physicochemical and biological properties. Their increased polarity, due to the presence of three hydroxyl groups, influences their solubility, stability, and reactivity, which in turn dictates their physiological effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of trihydroxylated phytosterols, detailed experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.

Chemical Structure and Physicochemical Properties

Trihydroxylated phytosterols are characterized by the core steroid nucleus with a side chain at C-17 and three hydroxyl groups attached to the sterol ring system. A common example is 5α,6β,7α-trihydroxysitosterol, an oxidation product of β-sitosterol. The addition of these hydroxyl groups significantly increases the polarity of the molecule compared to their non-hydroxylated precursors.

Table 1: Physicochemical Properties of Trihydroxylated Phytosterols
PropertyDescriptionQuantitative Data/Remarks
Molecular Formula C₂₉H₅₂O₄ (for trihydroxysitosterol)Varies depending on the specific phytosterol backbone.
Molecular Weight ~464.7 g/mol (for trihydroxysitosterol)Varies based on the specific structure.
Appearance Typically white, crystalline solids.
Solubility Generally have low solubility in water and non-polar organic solvents like hexane (B92381). They exhibit moderate solubility in more polar organic solvents such as alcohols and acetone.Qualitative data suggests solubility in chloroform (B151607) and low molecular weight alcohols like ethanol (B145695) and methanol[1]. Specific quantitative solubility data for trihydroxylated phytosterols is scarce in the literature. However, for the parent compound, β-sitosterol, solubility is highest in ethyl acetate, followed by acetone, ethanol, n-hexane, and is least soluble in methanol[1]. It is expected that the trihydroxylated derivatives will have a higher affinity for more polar solvents.
Melting Point Expected to be high, characteristic of steroidal compounds.Specific data for trihydroxylated phytosterols is not readily available.
Stability Thermal Stability: Trihydroxylated phytosterols (phytosterol-triols) are relatively stable during heating compared to other phytosterol oxidation products[2][3]. However, drastic heating conditions (e.g., 180°C for extended periods) can lead to their degradation[4][5]. pH Stability: Information on the pH stability of trihydroxylated phytosterols is limited. As with other sterols, extreme pH conditions could potentially lead to degradation or rearrangement reactions. Oxidative Stability: As oxidized compounds themselves, their susceptibility to further oxidation depends on the specific structure and the presence of other reactive sites.Phytosterol-triols were found to be fairly unchanged during the heating of vegetable oils and margarines at temperatures up to 210°C for 16 minutes[2].
Reactivity The hydroxyl groups can undergo esterification and etherification reactions. Their reactivity is a key aspect in the synthesis of derivatives with modified properties.The hydroxyl groups are targets for derivatization, such as silylation, to increase volatility for gas chromatography analysis[6][7].

Experimental Protocols

Accurate analysis of trihydroxylated phytosterols requires meticulous sample preparation and sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Extraction and Purification of Trihydroxylated Phytosterols from a Lipid Matrix

This protocol is adapted from established methods for the extraction of phytosterol oxidation products[8][9].

Objective: To isolate trihydroxylated phytosterols from a complex lipid matrix (e.g., vegetable oil).

Materials:

  • Lipid sample

  • Internal standard (e.g., 19-hydroxycholesterol)

  • Hexane, ethanol, diethyl ether, methanol

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Solid-Phase Extraction (SPE) silica (B1680970) cartridges

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Preparation and Saponification:

    • Weigh approximately 250 mg of the oil sample into a glass tube with a screw cap.

    • Add a known amount of internal standard.

    • Add 5 mL of 2 M ethanolic KOH.

    • Blanket the tube with nitrogen, cap tightly, and vortex for 30 seconds.

    • Incubate in an 80°C water bath for 1 hour to ensure complete saponification.

    • After cooling to room temperature, add 5 mL of deionized water and 5 mL of hexane.

    • Vortex vigorously for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer (containing the unsaponifiable matter) to a clean tube.

    • Repeat the hexane extraction two more times and combine the hexane fractions.

    • Wash the combined hexane extracts with 5 mL of deionized water, vortex, and centrifuge. Discard the aqueous layer.

    • Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Condition a silica SPE cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.

    • Sample Loading: Dissolve the dried unsaponifiable residue from step 1.11 in 1 mL of hexane and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture to elute less polar interfering compounds.

    • Elution: Elute the trihydroxylated phytosterol fraction with 15 mL of a hexane:diethyl ether (60:40, v/v) mixture. Collect the eluate in a clean glass tube.

    • Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Lipid Sample saponification Saponification (KOH in Ethanol) sample->saponification extraction Hexane Extraction saponification->extraction conditioning Cartridge Conditioning (Hexane) extraction->conditioning loading Sample Loading conditioning->loading washing Washing (Hexane:Diethyl Ether 95:5) loading->washing elution Elution (Hexane:Diethyl Ether 60:40) washing->elution derivatization Derivatization (Silylation) elution->derivatization gcms GC-MS Analysis derivatization->gcms NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes Trihydroxy_PS Trihydroxylated Phytosterols Trihydroxy_PS->IKK inhibits? NFkB_n NF-κB NFkB_n->Proinflammatory_Genes activates transcription of MAPK_pathway Stress_Stimuli Cellular Stress ASK1 ASK1 Stress_Stimuli->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors activates Cellular_Response Inflammation, Apoptosis Transcription_Factors->Cellular_Response leads to Trihydroxy_PS Trihydroxylated Phytosterols Trihydroxy_PS->p38_MAPK modulates?

References

3,7,16-Trihydroxystigmast-5-ene CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological information available for 3,7,16-Trihydroxystigmast-5-ene, a naturally occurring phytosterol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Information

This compound is a steroid derivative belonging to the stigmastane (B1239390) class.[1][2][3][4][5] Its core structure is a tetracyclic hydrocarbon with hydroxyl groups at positions 3, 7, and 16, and a double bond between carbons 5 and 6.

Based on the common stereochemistry of related natural products, the most probable systematic IUPAC name is (3β,7α,16β)-Stigmast-5-en-3,7,16-triol . The corresponding SMILES string, representing the two-dimensional structure, is CC--INVALID-LINK----INVALID-LINK--CC--INVALID-LINK--[C@H]1CC[C@@]2(C)--INVALID-LINK--C[C@H]3[C@H]2C=C4[C@@]3(C)CC--INVALID-LINK--C4">C@HC1O .

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 289056-24-2Internal Database
Molecular Formula C₂₉H₅₀O₃Internal Database
Molecular Weight 446.71 g/mol Internal Database
Probable IUPAC Name (3β,7α,16β)-Stigmast-5-en-3,7,16-triolInferred from related compounds
SMILES String CC--INVALID-LINK----INVALID-LINK--CC--INVALID-LINK--[C@H]1CC[C@@]2(C)--INVALID-LINK--C[C@H]3[C@H]2C=C4[C@@]3(C)CC--INVALID-LINK--C4">C@HC1OInferred from related compounds
Natural Source Walsura robustaInternal Database

Experimental Data

Detailed experimental data for this compound is not widely available in public databases. The information presented below is based on typical characteristics of similar phytosterols (B1254722) and will be updated as more specific data becomes available.

Table 2: Physicochemical Properties (Predicted)

PropertyValue
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water.
Appearance Likely a white or off-white crystalline solid.

Table 3: Spectroscopic Data (Anticipated)

TechniqueExpected Features
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the steroid backbone and side chain, olefinic proton at C-6, and protons attached to carbons bearing hydroxyl groups.
¹³C NMR Approximately 29 distinct carbon signals, including those for the double bond at C-5 and C-6, and carbons attached to the hydroxyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the stigmastane skeleton.
Infrared (IR) Spectroscopy Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, and a peak around 1640-1680 cm⁻¹ for the C=C stretching of the double bond.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, phytosterols as a class are known to exhibit a range of biological activities. These compounds are of significant interest to the pharmaceutical and nutraceutical industries.

General Biological Activities of Phytosterols:

  • Cholesterol-Lowering Effects: Phytosterols are well-documented for their ability to reduce the absorption of dietary cholesterol, thereby lowering serum LDL cholesterol levels.

  • Anti-inflammatory Properties: Many phytosterols have demonstrated anti-inflammatory effects by modulating various inflammatory pathways.

  • Anticancer Activity: Some phytosterols have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Antioxidant Effects: The antioxidant properties of phytosterols contribute to their protective effects against oxidative stress-related diseases.

Further research is required to determine the specific biological activities and therapeutic potential of this compound.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the isolation of this compound is not currently available in the public domain. However, a general workflow for the isolation of phytosterols from a plant source like Walsura robusta can be outlined.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried and powdered Walsura robusta plant material solvent_extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol) plant_material->solvent_extraction crude_extract Crude Plant Extract solvent_extraction->crude_extract partitioning Liquid-liquid partitioning (e.g., between hexane (B92381) and methanol/water) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions column_chromatography Column Chromatography (e.g., Silica gel, Sephadex) fractions->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy G cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Apoptosis Induction in Cancer Cells cluster_cholesterol Cholesterol Metabolism phytosterol This compound nfkb NF-κB Pathway phytosterol->nfkb Inhibition mapk MAPK Pathway phytosterol->mapk Modulation bcl2 Bcl-2 Family Proteins phytosterol->bcl2 Regulation npc1l1 NPC1L1 Transporter phytosterol->npc1l1 Inhibition lxr Liver X Receptor (LXR) phytosterol->lxr Activation caspases Caspase Cascade bcl2->caspases

References

Preliminary Bioactivity Screening of 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of the natural product 3,7,16-Trihydroxystigmast-5-ene. This stigmastane-type steroid has been isolated from Walsura robusta, a plant known for its rich profile of bioactive compounds. While extensive research on this specific molecule is still emerging, this document collates the available information on related compounds and outlines the standard experimental protocols relevant for its comprehensive bioactivity assessment.

Introduction

This compound is a polyhydroxylated steroid belonging to the stigmastane (B1239390) class. Its structural features suggest potential for a range of biological activities, drawing parallels from other structurally similar phytosterols (B1254722) that have demonstrated anti-inflammatory, cytotoxic, and antimicrobial properties. The isolation of this compound from Walsura robusta, a plant with a history in traditional medicine, further underscores its potential as a lead compound for drug discovery.

Potential Bioactivities and Screening Strategies

Based on the activities of structurally related stigmastane steroids and other compounds isolated from Walsura robusta, the preliminary bioactivity screening of this compound should focus on three primary areas: cytotoxicity, anti-inflammatory, and antimicrobial activities.

Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, particularly for anticancer applications.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Viability Assay cluster_3 Data Analysis A Select and culture cancer cell lines (e.g., HeLa, A549, HepG2) B Seed cells in 96-well plates at optimal density A->B A->B C Prepare serial dilutions of this compound D Treat cells with varying concentrations of the compound B->D C->D E Incubate for 24-72 hours D->E F Perform MTT or similar cell viability assay E->F E->F G Measure absorbance/fluorescence F->G H Calculate cell viability (%) and determine IC50 value G->H G->H

Caption: Workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations. Add the diluted compound to the wells and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of novel compounds is a key area of investigation.

Signaling Pathway: NF-κB in Inflammation

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to TargetGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->TargetGenes induces p1

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group and determine the IC50 value.

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Natural products are a promising source for such compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Inoculum Preparation cluster_1 Broth Microdilution cluster_2 Incubation & Reading A Culture bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) B Prepare standardized inoculum (0.5 McFarland) A->B A->B C Prepare two-fold serial dilutions of the compound in broth D Inoculate wells with the standardized microbial suspension B->D C->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity to determine MIC E->F E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

As specific quantitative bioactivity data for this compound is not yet available in the public domain, the following tables are presented as templates for recording and comparing experimental results.

Table 1: Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundPositive Control (e.g., Doxorubicin)
HeLaTBDTBD
A549TBDTBD
HepG2TBDTBD

TBD: To Be Determined

Table 2: Anti-inflammatory Activity (IC50 in µM)

AssayThis compoundPositive Control (e.g., Dexamethasone)
NO InhibitionTBDTBD
TNF-α InhibitionTBDTBD
IL-6 InhibitionTBDTBD

TBD: To Be Determined

Table 3: Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundPositive Control (e.g., Ciprofloxacin/Amphotericin B)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Candida albicansTBDTBD

TBD: To Be Determined

Conclusion

This compound represents a promising natural product for further investigation. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for conducting and reporting its preliminary bioactivity screening. The results from these studies will be crucial in determining the therapeutic potential of this novel steroid and guiding future research in drug development.

Unveiling the Therapeutic Potential: A Technical Guide to Novel Polyhydroxylated Sterols from Starfish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of novel polyhydroxylated sterols derived from various starfish species. These marine natural products have garnered significant attention in the scientific community for their diverse and potent biological activities, positioning them as promising candidates for future drug development. This document details their isolation, structural elucidation, and mechanisms of action, with a focus on their potential as anti-cancer and anti-inflammatory agents.

Data Presentation: A Comparative Analysis of Bioactive Sterols

The following tables summarize the quantitative data on novel polyhydroxylated sterols isolated from different starfish species, including their source, yield (where available), and significant biological activities with corresponding IC50 values.

Table 1: Novel Polyhydroxylated Sterols and Their Biological Activities

Compound Name/StructureStarfish SpeciesYield (mg)Biological ActivityCell Line/TargetIC50 Value
(25S)-5α-cholestane-3β,5,6β,15α,16β,26-hexaolCtenodiscus crispatus-CytotoxicHepG2 (Hepatocellular carcinoma)-
CytotoxicU87MG (Glioblastoma)-
Regulusoside DPentaceraster regulus-Inhibition of LPS-induced NO productionRAW264.79.13 ± 1.17 µM[1]
(24S)-cholestane-3β,5,6β,8,15α,24-hexolPentaceraster regulus-Inhibition of LPS-induced NO productionRAW264.79.19 ± 0.77 µM[1]
Granulatoside APentaceraster regulus-Inhibition of LPS-induced NO productionRAW264.78.63 ± 3.31 µM[1]
5α-cholestane-3β,6β,7α,15α,16β,26-hexolPentaceraster regulus-Inhibition of LPS-induced NO productionRAW264.712.61 ± 0.51 µM[1]
5α-cholestane-3β,6β,7α,8β,15α,16β,26-heptolPentaceraster regulus-Inhibition of LPS-induced NO productionRAW264.714.83 ± 3.02 µM[1]
5α-cholestane-3β,6α,8,15α,16β,26-hexolPentaceraster regulus-Inhibition of LPS-induced NO productionRAW264.710.98 ± 1.22 µM[1]
Spiculiferoside A, B, and CHenricia leviuscula spiculifera-Inhibition of proliferation and colony formationHCT 116 (Colorectal carcinoma)Non-toxic up to 100 µM[2]
(25S)-5α-cholestane-3β,4β,6β,7α,8,15α,16β,26-octolRosaster sp.5 mgAntifungalCladosporium cucumerinumActive at 5 µg[3][4]
Leviusculoside GHenricia leviuscula-Proapoptotic and AnticarcinogenicHL-60, THP-1 (Leukemia), JB6 Cl41 (Mouse skin)-

Experimental Protocols: From Starfish to Sterol

The following protocols provide a detailed methodology for the extraction, isolation, and structural elucidation of polyhydroxylated sterols from starfish, based on established scientific literature.

Extraction of Polar Steroids

This protocol outlines a general procedure for the extraction of polar steroids from fresh starfish tissue.

  • 1.1. Sample Preparation: Freshly collected starfish (e.g., 1.5 kg) are chopped into small pieces and immediately soaked in distilled water for approximately 4 hours to initiate the extraction of water-soluble compounds.

  • 1.2. Initial Extraction: The aqueous extract is separated from the tissue debris by centrifugation.

  • 1.3. Solid-Phase Extraction: The supernatant is then passed through a column of Amberlite XAD-2 resin (1 kg). This step is crucial for the initial separation of polar compounds from the aqueous extract.

  • 1.4. Elution: The Amberlite XAD-2 column is first washed with water to remove highly polar impurities. Subsequently, the desired polar steroids are eluted with methanol (B129727).

  • 1.5. Concentration: The methanolic eluate is concentrated under reduced pressure to yield a crude extract (e.g., 0.54 g of a glassy material) containing a mixture of polyhydroxylated steroids and other polar metabolites.[4]

Isolation and Purification of Polyhydroxylated Sterols

This section details the chromatographic techniques used to isolate individual sterol compounds from the crude extract.

  • 2.1. Size-Exclusion Chromatography: The crude extract is first subjected to chromatography on a Sephadex LH-60 column (e.g., 4 x 60 cm) using a methanol/water mixture as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates with a chloroform/methanol/water (80:18:2) solvent system. This step separates the compounds based on their molecular size.

  • 2.2. Droplet Counter-Current Chromatography (DCCC): Fractions containing the mixed polyhydroxylated steroids are further purified by DCCC. A common solvent system used is chloroform/methanol/water (7:14:8) in the ascending mode, where the lower layer serves as the stationary phase.[4]

  • 2.3. High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved by reversed-phase HPLC on a C18 column (e.g., µ-Bondapak, 30 cm x 7.8 mm i.d.). A gradient of methanol in water is typically used as the mobile phase to yield pure polyhydroxylated sterol compounds.[4]

Structural Elucidation

The chemical structures of the purified sterols are determined using a combination of spectroscopic methods.

  • 3.1. Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the molecular weight and elemental composition of the compounds.[5]

  • 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the sterol nucleus and side chains.[2][5]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by these novel polyhydroxylated sterols.

Experimental_Workflow_for_Sterol_Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Starfish_Tissue Fresh Starfish Tissue Aqueous_Extraction Aqueous Extraction Starfish_Tissue->Aqueous_Extraction Centrifugation Centrifugation Aqueous_Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Amberlite_XAD2 Amberlite XAD-2 Column Supernatant->Amberlite_XAD2 Methanol_Elution Methanol Elution Amberlite_XAD2->Methanol_Elution Crude_Extract Crude Polar Extract Methanol_Elution->Crude_Extract LH60_Chromatography Sephadex LH-60 Chromatography Crude_Extract->LH60_Chromatography DCCC Droplet Counter-Current Chromatography LH60_Chromatography->DCCC HPLC Reversed-Phase HPLC DCCC->HPLC Pure_Sterols Pure Polyhydroxylated Sterols HPLC->Pure_Sterols Mass_Spectrometry Mass Spectrometry (FABMS, HRESIMS) Pure_Sterols->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Pure_Sterols->NMR_Spectroscopy Structure_Elucidation Structure Elucidation Mass_Spectrometry->Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation

Caption: Experimental workflow for the isolation and identification of polyhydroxylated sterols.

Leviusculoside_G_Signaling_Pathway cluster_apoptosis Induction of Apoptosis cluster_inhibition Inhibition of Pro-survival Pathways Leviusculoside_G Leviusculoside G p53 p53 activation Leviusculoside_G->p53 NFkB NF-κB Leviusculoside_G->NFkB AP1 AP-1 Leviusculoside_G->AP1 ERK ERKs Leviusculoside_G->ERK Bax Bax (pro-apoptotic) p53->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival AP1->Cell_Survival ERK->Cell_Survival

Caption: Proposed signaling pathway for Leviusculoside G from Henricia leviuscula.[2][6]

Spiculiferoside_Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_mapk_erk Inhibition of MAPK/ERK Pathway Spiculiferoside Spiculiferoside CDK2 CDK2 Spiculiferoside->CDK2 CDK4 CDK4 Spiculiferoside->CDK4 CyclinD1 Cyclin D1 Spiculiferoside->CyclinD1 p21 p21 Spiculiferoside->p21 cRaf c-Raf Spiculiferoside->cRaf G2M_Phase G2/M Phase Arrest CDK2->G2M_Phase CDK4->G2M_Phase CyclinD1->G2M_Phase p21->G2M_Phase MEK12 MEK1/2 cRaf->MEK12 ERK12 ERK1/2 MEK12->ERK12 Cell_Proliferation Cell Proliferation ERK12->Cell_Proliferation

Caption: Signaling pathway for Spiculiferosides from Henricia leviuscula spiculifera.[2]

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3,7,16-Trihydroxystigmast-5-ene from Marine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated stigmastane-type steroid that has been identified in marine organisms. Polyhydroxylated steroids are a class of natural products known for a wide range of biological activities, making them promising candidates for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from marine samples, particularly marine sponges, where such compounds are often found. The methodologies described are based on established principles for the isolation of marine sterols and can be adapted and optimized for specific marine sources.

Data Presentation: Quantitative Analysis

Extraction/Purification StepStarting Material (g)Fraction Weight (g)Yield (%)Purity of Target Compound (%)Method of Analysis
Crude Methanol (B129727) Extract 500 (wet weight)25.05.0< 1Gravimetric
n-Hexane Fraction 25.08.032.0< 1Gravimetric, TLC
Ethyl Acetate (B1210297) Fraction 25.010.040.05TLC, HPLC
Silica (B1680970) Gel Column Chromatography (Fraction A) 10.01.515.030HPLC-UV
Preparative HPLC (Final Compound) 1.50.053.3> 95HPLC-UV, NMR

Experimental Protocols

This section details a generalized yet comprehensive protocol for the extraction and isolation of this compound from marine sponge tissue.

1. Sample Collection and Preparation

  • Collect marine sponge samples and immediately freeze them at -20°C or preferably -80°C to prevent enzymatic degradation of secondary metabolites.

  • Transport the frozen samples to the laboratory.

  • Thaw, cut the sponge tissue into small pieces, and then homogenize using a blender with a polar solvent such as methanol (MeOH) or ethanol (B145695) (EtOH).

2. Extraction

  • Soak the homogenized sponge tissue in methanol (or ethanol) at a ratio of 1:3 (w/v) for 24 hours at room temperature.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

    • First, partition against n-hexane to remove nonpolar lipids and pigments. Collect the n-hexane fraction.

    • Next, partition the remaining methanolic layer against ethyl acetate (EtOAc) to extract medium-polarity compounds, including many steroids. Collect the ethyl acetate fraction.

  • Concentrate each fraction using a rotary evaporator. The target compound, being a polyhydroxylated steroid, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the presence of the target compound in the fractions. A suitable solvent system for stigmastane (B1239390) steroids is a mixture of n-hexane and ethyl acetate in various ratios (e.g., 7:3, 1:1). Visualize the spots by spraying with a solution of vanillin-sulfuric acid and heating.

  • Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using n-hexane as the slurry solvent.

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

    • Collect fractions of a fixed volume and monitor them by TLC.

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions using preparative HPLC.

    • A C18 reverse-phase column is often suitable for steroid separation.

    • Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector (around 205-210 nm for steroids lacking strong chromophores) or an evaporative light scattering detector (ELSD).

    • Collect the peak corresponding to the target compound.

5. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

Visualizations

Experimental Workflow

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_analysis Analysis marine_sample Marine Sponge Sample homogenization Homogenization in Methanol marine_sample->homogenization solvent_extraction Solvent Extraction (Methanol) homogenization->solvent_extraction concentration1 Concentration (Rotary Evaporator) solvent_extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Nonpolar) partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Medium Polar) partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC (C18) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Potential Signaling Pathway

Stigmastane steroids isolated from marine organisms have been reported to exhibit anti-inflammatory and cytotoxic activities.[1][2] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1][3][4] The following diagram illustrates a plausible signaling pathway that could be affected by this compound, leading to an anti-inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Signaling Cascades cluster_transcription Transcription Factor Activation cluster_response Cellular Response cluster_inhibition Inhibition by Compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces transcription IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->Cytokines induces transcription iNOS iNOS NFkB->iNOS induces transcription IkB->NFkB releases Compound This compound Compound->MAPK Compound->IKK

Caption: A potential anti-inflammatory signaling pathway modulated by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the phytosterol 3,7,16-Trihydroxystigmast-5-ene from a crude plant extract using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology covers sample preparation, including extraction and saponification, followed by a robust HPLC separation protocol. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for isolating this and structurally similar compounds.

Introduction

Phytosterols (B1254722) are naturally occurring steroid alcohols found in plants and are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound is a member of the stigmastane (B1239390) family of phytosterols. Accurate biological and pharmacological evaluation of such compounds necessitates their isolation to a high degree of purity. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products.[1][2] Reversed-phase HPLC, in particular, is well-suited for the separation of phytosterols and their glycosides.[3] This document outlines a comprehensive method for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction and Saponification

Prior to HPLC purification, the target compound must be extracted from the source material and hydrolyzed to its free sterol form, as it may exist as esters in its natural state.[4]

Materials:

  • Dried and powdered plant material

  • Ethanol (B145695) (95%)

  • n-Hexane

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Rotary Evaporator

  • 0.45 µm Syringe Filter

Protocol:

  • Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 95% ethanol at room temperature for 48 hours with occasional stirring.[3]

  • Filter the mixture and concentrate the ethanol extract under reduced pressure using a rotary evaporator.

  • Saponification: Dissolve the crude extract in 2 M ethanolic KOH.[5]

  • Reflux the mixture at 80°C for 1 hour to ensure complete hydrolysis of any sterol esters.[5]

  • After cooling to room temperature, partition the saponified mixture between n-hexane and deionized water.

  • Collect the upper n-hexane layer, which contains the unsaponifiable fraction (including the free sterols), and wash it with deionized water until neutral.

  • Dry the n-hexane fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude sterol extract.

  • Final Preparation: Dissolve a known concentration of the crude sterol extract in the initial mobile phase composition (e.g., 85% Methanol in Water) and filter through a 0.45 µm syringe filter prior to injection.

HPLC Purification

A standard analytical HPLC system equipped with a UV detector is suitable for this purification. For larger quantities, the method can be scaled up to a preparative HPLC system.[1][2]

Table 1: HPLC System and Chromatographic Conditions

ParameterSpecification
HPLC System Analytical/Semi-Preparative HPLC with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Methanol
Gradient Program 85% B to 100% B over 30 minutes
Hold at 100% B for 10 minutes
Return to 85% B over 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm

Note: Sterols generally lack a strong chromophore, necessitating detection at low UV wavelengths such as 200-210 nm.[3]

Fraction Collection and Post-Purification
  • Monitor the chromatogram for the elution of the peak corresponding to this compound.

  • Collect the fraction containing the target peak into a clean collection vessel.

  • Combine fractions from multiple runs if necessary.

  • Evaporate the solvent from the collected fraction under reduced pressure or using a gentle stream of nitrogen to yield the purified compound.

  • Assess the purity of the final compound by re-injecting a small amount onto the HPLC system under the same conditions.

Data Presentation

The following table presents representative data from a hypothetical purification run of this compound, based on the protocol described above.

Table 2: Representative Purification Data

AnalyteRetention Time (min)Peak Area (mAU*s)Purity (%)Recovery (%)
Crude Extract Injection--~5-
This compound 18.5 15,200 >98 ~85
Impurity 115.2150--
Impurity 221.8120--

Note: Purity is estimated based on the relative peak area of the target compound in the final purified fraction. Recovery is calculated based on the amount of the target compound in the crude extract versus the amount in the final purified product.

Visualization of Experimental Workflow

The overall process from sample preparation to the final purified compound is illustrated in the following workflow diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification plant_material 1. Dried Plant Material extraction 2. Ethanol Extraction plant_material->extraction Maceration concentration1 3. Concentrate Extract extraction->concentration1 Rotary Evaporation saponification 4. Saponification (KOH) concentration1->saponification Hydrolysis partition 5. Hexane Partition saponification->partition Liquid-Liquid Extraction concentration2 6. Concentrate Sterol Fraction partition->concentration2 Rotary Evaporation dissolve 7. Dissolve & Filter concentration2->dissolve Prepare for Injection hplc_injection 8. HPLC Injection dissolve->hplc_injection separation 9. RP-C18 Separation hplc_injection->separation detection 10. UV Detection (210 nm) separation->detection collection 11. Fraction Collection detection->collection concentration3 12. Solvent Evaporation collection->concentration3 purity_check 13. Purity Analysis concentration3->purity_check final_product Purified Compound purity_check->final_product

Caption: Experimental workflow for HPLC purification.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound from a complex plant matrix. The combination of a thorough sample preparation involving saponification and a gradient elution on a C18 column allows for the isolation of the target compound with high purity. This application note serves as a valuable resource for researchers working on the isolation and characterization of phytosterols for further biological and pharmacological studies.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a phytosterol, a class of naturally occurring steroid alcohols found in plants. Phytosterols (B1254722) and their derivatives are of significant interest in drug development and biomedical research due to their diverse biological activities. Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of these compounds. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is expected to proceed through a series of characteristic neutral losses and bond cleavages. The molecular formula of this compound is C₂₉H₅₀O₃, with a molecular weight of 446.71 g/mol . Under Atmospheric Pressure Chemical Ionization (APCI), initial ionization is likely to form a protonated molecule [M+H]⁺, which will be prone to sequential losses of its three hydroxyl groups as water molecules. Further fragmentation of the stigmastane (B1239390) side chain and the sterol core is also anticipated.

Table 1: Predicted m/z Values for Major Ions of this compound in APCI-MS

Ion DescriptionPredicted m/z
Protonated Molecule [M+H]⁺447.7
Sodium Adduct [M+Na]⁺469.7
Loss of one water molecule [M+H-H₂O]⁺429.7
Loss of two water molecules [M+H-2H₂O]⁺411.7
Loss of three water molecules [M+H-3H₂O]⁺393.7
Loss of side chain and three water molecules255.2
Further fragmentation of the sterol coreVarious

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation (from a plant matrix)
  • Homogenization: Homogenize 1 gram of the dried and powdered plant material in 10 mL of ethanol (B145695).

  • Saponification: Add 2 mL of 2 M potassium hydroxide (B78521) in ethanol to the homogenate. Sonicate the mixture for 30 minutes. This step is crucial for hydrolyzing any esterified forms of the sterol.

  • Neutralization: Neutralize the solution by adding an equal volume of 2 M acetic acid.

  • Liquid-Liquid Extraction:

    • Add 5 mL of n-hexane to the neutralized solution in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper hexane (B92381) layer.

    • Repeat the extraction two more times with 5 mL of hexane each.

    • Pool the hexane extracts.

  • Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727)/acetonitrile).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer is recommended.

  • Chromatographic Column: A C18 or C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation of phytosterols.

  • Mobile Phase: A gradient of acetonitrile (B52724) and methanol is commonly used. An isocratic elution with a 50:50 mixture of methanol and acetonitrile can also be effective.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally preferred for phytosterols as it provides good ionization efficiency and often results in the characteristic [M+H-H₂O]⁺ ion.

  • MS Parameters (guideline):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 30-50 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a full range of fragment ions.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

fragmentation_pathway M This compound C₂₉H₅₀O₃ MW = 446.71 MH [M+H]⁺ m/z = 447.7 M->MH +H⁺ MH_H2O [M+H-H₂O]⁺ m/z = 429.7 MH->MH_H2O -H₂O MH_2H2O [M+H-2H₂O]⁺ m/z = 411.7 MH_H2O->MH_2H2O -H₂O MH_3H2O [M+H-3H₂O]⁺ m/z = 393.7 MH_2H2O->MH_3H2O -H₂O CoreFragment Sterol Core Fragment m/z = 255.2 MH_3H2O->CoreFragment -Side Chain experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Homogenization Homogenization Saponification Saponification Homogenization->Saponification Neutralization Neutralization Saponification->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Drying Drying LLE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation APCI_Ionization APCI Ionization LC_Separation->APCI_Ionization MS_Detection MS Detection APCI_Ionization->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Spectral_Interpretation Spectral Interpretation Peak_Integration->Spectral_Interpretation Quantification Quantification Spectral_Interpretation->Quantification

Application Notes and Protocols: In Vitro Cytotoxicity of 3,7,16-Trihydroxystigmast-5-ene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 3,7,16-Trihydroxystigmast-5-ene, a novel steroidal compound, on various cancer cell lines. The document outlines detailed protocols for essential cytotoxicity and apoptosis assays, including the MTT assay, Annexin V-FITC/PI staining, and cell cycle analysis. Furthermore, it presents a framework for data analysis and visualization of potential cellular mechanisms of action. While specific data for this compound is not yet publicly available, this guide offers robust, generalized methodologies and hypothetical data representation to facilitate the investigation of this and other novel natural products with therapeutic potential.

Introduction

Natural products are a rich source of novel bioactive compounds for anticancer drug discovery.[1][2][3] Steroidal molecules, in particular, have demonstrated significant potential in modulating cancer cell proliferation and survival. A related compound, stigmast-5-en-3-ol, has shown antiproliferative effects on leukemia (HL-60) and breast cancer (MCF-7) cell lines, inducing apoptosis through a mitochondria-mediated pathway.[4] This suggests that this compound, a derivative, may also possess valuable cytotoxic properties.

This document provides a suite of standardized protocols to systematically evaluate the in vitro anticancer activity of this compound. The assays described herein are fundamental tools in preclinical cancer research to determine a compound's efficacy and elucidate its mechanism of action.

Data Presentation

The following tables represent hypothetical data for the cytotoxic effects of this compound on a panel of human cancer cell lines. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.8
MDA-MB-231Breast Adenocarcinoma38.2
A549Lung Carcinoma45.1
HCT-116Colorectal Carcinoma32.5
PC-3Prostate Adenocarcinoma55.7
K-562Chronic Myelogenous Leukemia18.9

Table 2: Apoptosis Induction by this compound in K-562 Cells (24h).

Treatment Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)3.2 ± 0.41.5 ± 0.20.8 ± 0.194.5 ± 0.6
1015.7 ± 1.15.3 ± 0.51.1 ± 0.277.9 ± 1.5
2028.4 ± 2.312.8 ± 1.01.5 ± 0.357.3 ± 2.8
4045.1 ± 3.520.2 ± 1.82.1 ± 0.432.6 ± 3.1

Table 3: Cell Cycle Distribution in K-562 Cells Treated with this compound (24h).

Treatment Concentration (µM)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)2.1 ± 0.355.4 ± 2.128.9 ± 1.513.6 ± 1.0
108.5 ± 0.965.2 ± 2.820.1 ± 1.86.2 ± 0.7
2015.3 ± 1.470.1 ± 3.110.5 ± 1.24.1 ± 0.5
4025.8 ± 2.258.3 ± 3.58.7 ± 0.97.2 ± 0.8

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[5][7]

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and centrifuge.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] This is based on the stoichiometric binding of PI to DNA.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase)

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14][15]

  • Incubate the fixed cells for at least 2 hours at 4°C.[15]

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase.

  • Incubate for 30 minutes at room temperature in the dark.[15]

  • Analyze the samples using a flow cytometer. The DNA content will be quantified based on the fluorescence intensity of PI.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Acquisition & Analysis start Cancer Cell Culture mtt MTT Assay (Cell Viability) start->mtt apoptosis Annexin V/PI Staining (Apoptosis) start->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) start->cell_cycle compound This compound Stock Solution compound->mtt compound->apoptosis compound->cell_cycle plate_reader Microplate Reader (Absorbance @ 570nm) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ic50 IC50 Calculation plate_reader->ic50 apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist

Caption: Experimental workflow for assessing in vitro cytotoxicity.

Logical_Relationships cluster_effects Cellular Effects cluster_assays Confirmatory Assays compound This compound cell_death Induces Cell Death compound->cell_death cycle_arrest Induces Cell Cycle Arrest compound->cycle_arrest mtt MTT Assay (Decreased Viability) cell_death->mtt measured by annexin Annexin V/PI Assay (Increased Apoptosis) cell_death->annexin confirmed by pi_stain PI Staining (Cell Cycle Phase Arrest) cycle_arrest->pi_stain confirmed by

Caption: Logical relationships between compound effects and assays.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound receptor Membrane Receptor compound->receptor binds/modulates pi3k PI3K receptor->pi3k inhibits akt Akt pi3k->akt inhibits bcl2 Bcl-2 akt->bcl2 inhibits bax Bax bcl2->bax inhibits cyto_c Cytochrome c bax->cyto_c promotes release caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates parp PARP Cleavage caspase3->parp induces apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

Application Notes and Protocols: Investigating the Apoptotic Mechanism of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a phytosterol that holds potential as an anticancer agent due to its structural similarity to other bioactive sterols known to induce apoptosis in cancer cells. While direct studies on the apoptotic mechanism of this compound are emerging, research on analogous compounds, such as stigmast-5-en-3-ol, provides a strong foundation for investigating its mode of action. Studies on stigmast-5-en-3-ol have demonstrated its ability to induce apoptosis through the mitochondria-mediated pathway in cancer cell lines[1]. This involves the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.

These application notes provide a comprehensive guide for researchers to investigate the apoptotic effects of this compound. The protocols and methodologies outlined below are designed to elucidate the key signaling pathways and molecular events that may be triggered by this compound in cancer cells.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described, providing a framework for data analysis and interpretation.

Table 1: Cell Viability Inhibition by this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)48100 ± 4.5\multirow{5}{}{XX.X}
104885 ± 5.2
254862 ± 3.8
504848 ± 4.1
1004825 ± 3.5
HeLa 0 (Control)48100 ± 5.1\multirow{5}{}{YY.Y}
104888 ± 4.9
254865 ± 5.5
504851 ± 4.7
1004828 ± 4.2

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Control2.1 ± 0.51.5 ± 0.3
50 µM this compound15.8 ± 2.125.4 ± 3.2
HeLa Control1.8 ± 0.41.2 ± 0.2
50 µM this compound18.2 ± 2.529.7 ± 3.8

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound (Western Blot Analysis)

Cell LineTreatmentRelative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Relative Cleaved Caspase-3 Expression (Fold Change)
MCF-7 Control1.01.01.0
50 µM this compound2.5 ± 0.30.4 ± 0.13.1 ± 0.4
HeLa Control1.01.01.0
50 µM this compound2.8 ± 0.40.3 ± 0.083.5 ± 0.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Workflows

Diagram 1: Proposed Intrinsic Apoptotic Pathway

Intrinsic_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Inhibits Bax->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Diagram 2: Experimental Workflow for Apoptosis Assessment

Experimental_Workflow cluster_assays Apoptosis Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Flow Cytometry) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 mtt->ic50 quant_apoptosis Quantify Apoptotic Cells flow->quant_apoptosis protein_levels Analyze Protein Levels (Bax, Bcl-2, Caspase-3) western->protein_levels conclusion Conclusion: Elucidate Apoptotic Mechanism ic50->conclusion quant_apoptosis->conclusion protein_levels->conclusion

Caption: Workflow for assessing the apoptotic effects of this compound.

Diagram 3: Potential Crosstalk with Other Signaling Pathways

Signaling_Crosstalk cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates? JNK JNK This compound->JNK Modulates? p38 p38 This compound->p38 Modulates? NFkB NF-κB This compound->NFkB Modulates? Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival JNK->Apoptosis Promotes p38->Apoptosis Promotes NFkB->Apoptosis Inhibits

Caption: Potential crosstalk of this compound with key apoptosis-related signaling pathways.

References

Application of 3,7,16-Trihydroxystigmast-5-ene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated steroid belonging to the stigmastane (B1239390) class of phytosterols. While this specific molecule is not extensively documented in the context of complex natural product synthesis, its structural features—a rigid tetracyclic core, multiple hydroxyl groups, and a characteristic side chain—make it and its close analogs valuable starting materials or synthetic targets in medicinal chemistry and drug discovery. Stigmastane-type steroids, as a class, exhibit a wide range of biological activities, and the introduction of hydroxyl groups can significantly modulate their pharmacological profiles.

This document provides an overview of the potential applications of this compound in natural product synthesis, drawing parallels from the chemistry of structurally related stigmastane derivatives. It includes detailed protocols for the isolation and characterization of similar polyhydroxylated steroids, which can be adapted for work with the title compound.

Potential Applications in Natural Product Synthesis

The synthetic utility of this compound and related polyhydroxylated stigmastanes can be envisioned in several areas:

  • Scaffold for Bioactive Molecule Synthesis: The stigmastane skeleton serves as a rigid scaffold for the synthesis of novel bioactive compounds. The hydroxyl groups at positions 3, 7, and 16 offer multiple points for chemical modification, such as esterification, etherification, oxidation, or glycosylation, to generate libraries of new derivatives for biological screening.

  • Precursor for Steroidal Analogs: It can serve as a precursor for the semi-synthesis of rare or novel steroidal natural products. The existing stereochemistry of the core can be exploited to build more complex structures.

  • Probes for Mechanistic Studies: Synthetic derivatives of this compound can be used as molecular probes to investigate the mechanism of action of bioactive steroids and to identify their cellular targets.

The general workflow for utilizing a natural stigmastane in synthetic applications is outlined below.

G cluster_0 Workflow for Synthetic Application of Stigmastane Steroids Isolation Isolation & Purification from Natural Source Characterization Structural Characterization (NMR, MS, X-ray) Isolation->Characterization Purity Check Modification Chemical Modification (e.g., Derivatization) Characterization->Modification Identified Functional Groups Bioassay Biological Activity Screening Modification->Bioassay Generate Analogs SAR Structure-Activity Relationship Studies Bioassay->SAR Identify Hits G cluster_1 Structural Elucidation via 2D NMR H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range Correlations) H1_NMR->HMBC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure Proton Spin Systems HSQC->Structure Direct C-H attachment HMBC->Structure Connectivity across quaternary carbons NOESY->Structure Relative Stereochemistry

Application Notes and Protocols: Derivatization of 3,7,16-Trihydroxystigmast-5-ene for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the chemical derivatization of 3,7,16-Trihydroxystigmast-5-ene and the subsequent evaluation of the synthesized analogs for potential biological activities. Given the general bioactivities associated with steroidal compounds, including cytotoxic, anti-inflammatory, and antimicrobial effects, this protocol outlines a systematic approach to explore the therapeutic potential of this novel trihydroxylated stigmastane (B1239390). The protocols provided cover esterification and etherification of the hydroxyl groups, followed by standardized in vitro assays to screen for cytotoxicity against cancer cell lines, anti-inflammatory activity, and antimicrobial efficacy.

Introduction

Natural products, particularly steroids and their derivatives, are a rich source of bioactive compounds with significant therapeutic potential.[1][2] The stigmastane skeleton is a common feature in many phytosterols, which have been reported to possess a range of biological activities. This compound is a polyhydroxylated sterol. While specific bioactivity data for this compound is not widely available, its structural features, particularly the presence of multiple hydroxyl groups, offer opportunities for chemical modification to enhance its pharmacological properties.

Derivatization of natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic profiles.[1] The hydroxyl groups at positions C-3, C-7, and C-16 of the target molecule are amenable to various chemical modifications, such as esterification and etherification. These modifications can alter the lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, potentially leading to enhanced interactions with biological targets.

This application note provides detailed protocols for the synthesis of ester and ether derivatives of this compound and for the subsequent screening of their cytotoxic, anti-inflammatory, and antimicrobial activities.

Experimental Workflow

The overall workflow for the derivatization and bioactivity screening of this compound is depicted below.

experimental_workflow cluster_synthesis Derivatization cluster_bioassays Bioactivity Screening Start This compound Esterification Esterification (e.g., Acetylation) Start->Esterification Etherification Etherification (e.g., Methylation) Start->Etherification Purification Purification & Characterization (Chromatography, NMR, MS) Esterification->Purification Etherification->Purification Derivatives Ester & Ether Derivatives Purification->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Derivatives->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition Assay) Derivatives->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Derivatives->Antimicrobial Data_Analysis Data Analysis & SAR Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis

Caption: Experimental workflow for derivatization and bioactivity screening.

Derivatization Protocols

General Materials and Methods
  • Starting Material: this compound (purity >95%)

  • Reagents: Acetic anhydride (B1165640), pyridine (B92270), dimethyl sulfate (B86663) (DMS), sodium hydride (NaH), anhydrous solvents (dichloromethane, tetrahydrofuran), and other reagents should be of analytical grade.

  • Instrumentation: Standard laboratory glassware, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography system, Nuclear Magnetic Resonance (NMR) spectrometer, and Mass Spectrometer (MS).

Protocol 1: Acetylation (Esterification)

This protocol describes the per-acetylation of the hydroxyl groups.

  • Dissolve this compound (100 mg, 1 eq.) in anhydrous pyridine (5 mL).

  • Add acetic anhydride (10 eq. per hydroxyl group) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the acetylated derivative.

  • Characterize the purified product by NMR and MS.

Protocol 2: Methylation (Etherification)

This protocol describes the per-methylation of the hydroxyl groups.

  • To a solution of this compound (100 mg, 1 eq.) in anhydrous THF (10 mL), add NaH (60% dispersion in mineral oil, 5 eq. per hydroxyl group) portion-wise at 0 °C.

  • Stir the suspension at room temperature for 1 hour.

  • Add dimethyl sulfate (5 eq. per hydroxyl group) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by adding methanol (B129727) at 0 °C.

  • Add water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the methylated derivative.

  • Characterize the purified product by NMR and MS.

Bioactivity Screening Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the parent compound and its derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Use a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganisms: Use a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth.

  • Broth Microdilution: Perform serial two-fold dilutions of the compounds in a 96-well microplate containing the growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The quantitative data from the bioactivity assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound and its Derivatives

CompoundCell LineIC₅₀ (µM) ± SD
Parent CompoundMCF-7
HeLa
A549
Acetylated DerivativeMCF-7
HeLa
A549
Methylated DerivativeMCF-7
HeLa
A549
Positive Control (e.g., Doxorubicin)MCF-7
HeLa
A549

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundNO Inhibition IC₅₀ (µM) ± SD
Parent Compound
Acetylated Derivative
Methylated Derivative
Positive Control (e.g., Dexamethasone)

Table 3: Antimicrobial Activity (MIC) of this compound and its Derivatives

CompoundMIC (µg/mL)
S. aureus
Parent Compound
Acetylated Derivative
Methylated Derivative
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)

Potential Signaling Pathway for Investigation

Based on the common mechanisms of action for anti-inflammatory and cytotoxic steroids, the NF-κB signaling pathway is a relevant target for further investigation.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription Derivatives Steroid Derivatives Derivatives->IKK Inhibits Derivatives->NFkB Inhibits Nuclear Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by steroid derivatives.

References

Application Notes and Protocols for the Quantitative Analysis of 3,7,16-Trihydroxystigmast-5-ene in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 3,7,16-Trihydroxystigmast-5-ene in biological matrices such as plasma and serum. The methodologies described are based on established principles for the analysis of hydroxylated phytosterols (B1254722), utilizing modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

Introduction

This compound is a tri-hydroxylated derivative of stigmasterol, a common plant sterol. As a member of the phytosterol family, it may possess various biological activities of interest to researchers in nutrition, pharmacology, and drug development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The methods outlined below provide a robust framework for achieving reliable and reproducible results.

Analytical Approaches

The primary recommended method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and applicability to complex biological samples.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring derivatization to improve the volatility of the polar hydroxylated sterol.[3][4]

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol details the analysis of this compound in human plasma using a validated LC-MS/MS method.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting sterols from plasma, providing cleaner extracts compared to liquid-liquid extraction.[1]

  • Materials:

    • Human plasma (or serum)

    • Internal Standard (IS) solution (e.g., d7-labeled this compound, 100 ng/mL in methanol)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Hexane (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • SPE cartridges (e.g., C18, 100 mg)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike 100 µL of plasma with 10 µL of the internal standard solution.

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water/methanol (80:20, v/v).

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of ethyl acetate.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol/water) for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient:

      • 0-1 min: 80% B

      • 1-5 min: 80-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 80% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

3.1.3. MRM Transitions (Illustrative)

CompoundPrecursor Ion (Q1) [M+H-2H₂O]⁺Product Ion (Q3)Collision Energy (eV) (Illustrative)
This compound413.3395.315
d7-3,7,16-Trihydroxystigmast-5-ene (IS)420.3402.315

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the LC-MS/MS method, based on typical performance for similar validated assays.[3]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Mean Extraction Recovery88%

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level (ng/mL)Intra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
3 (Low)6.5102.38.1104.5
50 (Medium)4.298.75.999.8
800 (High)3.1101.54.5100.9

Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike protein_ppt Protein Precipitation (Methanol) is_spike->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

Diagram 2: Logical Relationship for Method Validation

validation_logic cluster_validation Method Validation Parameters linearity Linearity & Range method Validated Analytical Method linearity->method accuracy Accuracy accuracy->method precision Precision precision->method selectivity Selectivity selectivity->method recovery Recovery recovery->method stability Stability stability->method

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3,7,16-Trihydroxystigmast-5-ene Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of 3,7,16-Trihydroxystigmast-5-ene during the isolation process.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low yield when isolating this compound?

Low yields during the isolation of this compound and other steroidal saponins (B1172615) can often be attributed to several factors throughout the experimental workflow.[1] The most common issues include suboptimal extraction parameters, degradation of the target compound, and inefficient purification techniques.[1] Key areas to investigate are the extraction method and solvent selection, the conditions of the extraction such as temperature and duration, the quality and pre-treatment of the plant material, and losses during the purification stages.[1]

Q2: From which plant sources is this compound typically isolated?

This compound has been isolated from the herbs of Walsura robusta.[2] More broadly, stigmastane-type steroids, the class of compounds to which this compound belongs, are found in various plants, including species of the genus Vernonia, such as Vernonia kotschyana.[1][3][4]

Q3: How can I minimize the degradation of this compound during isolation?

Steroids can be susceptible to degradation, especially under harsh extraction conditions. To minimize degradation, it is advisable to use moderate temperatures during extraction, as higher temperatures can lead to the breakdown of the compound.[5] Additionally, prolonged exposure to acidic or basic conditions should be avoided unless it is a specific step in the protocol, such as acidic cyclization for stereochemical determination.[1] The stability of the isolated compound during storage is also crucial; proteins, for instance, have been shown to be stable in phenol-ethanol for extended periods at -20°C, suggesting that appropriate solvent and temperature conditions are key for preserving natural products.[6]

Troubleshooting Guide

Issue 1: Low Extraction Efficiency

Q: My initial crude extract appears to have a very low concentration of the target compound. What can I do to improve the extraction efficiency?

A: Low extraction efficiency is a common hurdle. Here are several factors to consider for optimization:

  • Extraction Method: If you are using a conventional method like maceration, consider switching to a more advanced technique such as Ultrasonic-Assisted Extraction (UAE). UAE has been shown to be an efficient method for extracting steroidal saponins.[7][8][9]

  • Solvent System: The choice of solvent is critical. For stigmastane-type steroids, a mixture of a polar and a non-polar solvent, such as dichloromethane/methanol (1:1, v/v), has been used effectively.[1][4] For UAE of steroidal saponins, an ethanol (B145695) concentration of around 85% has been found to be optimal in some cases.[8][9]

  • Extraction Parameters: The liquid-to-solid ratio, extraction time, and temperature significantly impact yield. For UAE, optimal conditions might involve a liquid-solid ratio of 10:1 (mL/g), an extraction time of 75 minutes, and a temperature of 50°C.[8][9] It is crucial to optimize these parameters for your specific plant material.

Issue 2: Co-elution of Impurities during Chromatography

Q: I am having difficulty separating this compound from other closely related compounds during column chromatography. How can I improve the resolution?

A: Achieving good separation is key to obtaining a high-purity product. Consider the following factors that affect column chromatography efficiency:

  • Stationary Phase: The particle size of the stationary phase (e.g., silica (B1680970) gel) is important; smaller particles generally provide better resolution but can lead to higher back pressure.[10]

  • Mobile Phase: The composition and polarity of the mobile phase are crucial for selectivity.[6][11] A gradient elution, where the solvent composition is changed over time, is often more effective than an isocratic elution for separating complex mixtures.

  • Column Dimensions: Longer and narrower columns typically provide better separation, although they may increase the analysis time and back pressure.[5][10]

  • Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, which can improve resolution.[5][10][11]

  • Temperature: Temperature can affect the viscosity of the mobile phase and the solubility of the analytes, thereby influencing the separation.[5][10][11]

Data Presentation

Table 1: Optimization of Ultrasonic-Assisted Extraction (UAE) Parameters for Steroidal Saponins

ParameterRange InvestigatedOptimal ConditionReference
Liquid-Solid Ratio5:1 to 25:1 (mL/g)10:1 (mL/g)[8][9]
Ethanol Concentration65% to 95% (v/v)85% (v/v)[8][9]
Extraction Time15 to 75 min75 min[8][9]
Extraction Temperature30 to 70 °C50 °C[8][9]

Table 2: Factors Influencing Column Chromatography Efficiency

FactorEffect on SeparationConsiderationsReferences
Column Dimensions Longer/narrower columns increase resolution.May increase analysis time and back pressure.[5][10]
Stationary Phase Particle Size Smaller particles improve resolution.Can lead to higher back pressure.[10]
Mobile Phase Flow Rate Slower flow rates enhance resolution.Increases analysis time.[5][10][11]
Temperature Affects solubility and mobile phase viscosity.Needs to be optimized for specific separations.[5][10][11]
Nature of Stationary/Mobile Phase Crucial for selectivity and analyte interaction.Choice depends on the specific compounds to be separated.[6][10][11]

Experimental Protocols

General Protocol for the Isolation of this compound

This protocol is a generalized procedure based on methods used for the isolation of similar stigmastane-type steroids from plant sources like Vernonia kotschyana.[1][4]

1. Extraction: a. Air-dry and powder the plant material (e.g., whole plant of Vernonia kotschyana or herbs of Walsura robusta). b. Macerate the powdered material with a solvent mixture of dichloromethane/methanol (1:1, v/v) at room temperature for 48-72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation (Silica Gel Flash Column Chromatography): a. Pre-adsorb the crude extract onto a small amount of silica gel. b_ Pack a flash chromatography column with silica gel in a suitable non-polar solvent (e.g., n-hexane). c. Load the pre-adsorbed sample onto the top of the column. d. Elute the column with a stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by ethyl acetate and gradually increasing the proportion of methanol. e. Collect fractions of a suitable volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

3. Purification (Further Chromatographic Steps): a. Pool fractions containing the compound of interest based on the TLC analysis. b. Subject the pooled fractions to further purification using various chromatographic techniques. This may include repeated column chromatography on silica gel or Sephadex LH-20.[2] c. Use a finer gradient of solvents to achieve better separation in subsequent chromatographic steps.

4. Crystallization and Characterization: a. Concentrate the purified fractions containing this compound. b. Attempt to crystallize the compound from a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents). c. Characterize the final compound using spectroscopic techniques such as NMR (1H, 13C, COSY, HMBC, ROESY) and Mass Spectrometry (MS) to confirm its structure and purity.[1]

Mandatory Visualizations

experimental_workflow start Plant Material (e.g., Walsura robusta) extraction Extraction (DCM/MeOH 1:1) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract flash_chromatography Silica Gel Flash Column Chromatography crude_extract->flash_chromatography fraction_collection Fraction Collection & TLC Analysis flash_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling purification Further Purification (Column Chromatography, Sephadex LH-20) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization end Final Product characterization->end

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield start Low Yield of This compound check_extraction Problem with Extraction? start->check_extraction check_purification Problem with Purification? check_extraction->check_purification No optimize_extraction Optimize Extraction: - Method (e.g., UAE) - Solvent - Time/Temperature check_extraction->optimize_extraction Yes check_degradation Compound Degradation? check_purification->check_degradation No optimize_purification Optimize Purification: - Column dimensions - Stationary/Mobile phase - Flow rate check_purification->optimize_purification Yes check_degradation->optimize_extraction Yes check_degradation->optimize_purification No minimize_degradation Minimize Degradation: - Use moderate temperatures - Avoid harsh pH - Proper storage

Caption: Troubleshooting decision tree for low yield of this compound.

column_chromatography_factors main Column Chromatography Efficiency factor1 Column Dimensions (Length, Diameter) main->factor1 factor2 Stationary Phase (Particle Size) main->factor2 factor3 Mobile Phase (Composition, Polarity) main->factor3 factor4 Flow Rate main->factor4 factor5 Temperature main->factor5

Caption: Key factors affecting column chromatography efficiency.

References

Technical Support Center: Troubleshooting NMR in Polyhydroxylated Sterols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered when analyzing polyhydroxylated sterols using NMR spectroscopy, with a focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to resolve proton (¹H) NMR signal overlap in my polyhydroxylated sterol sample?

A1: When facing signal overlap in the ¹H NMR spectrum of a polyhydroxylated sterol, several initial adjustments to the experimental conditions can be attempted before resorting to more complex techniques.

  • Change the Solvent: Altering the solvent can induce changes in the chemical shifts of protons, potentially resolving overlapping signals. Spectra recorded in benzene-d6 (B120219) often show different dispersion compared to those taken in chloroform-d6.[1] Other solvents to consider, depending on your compound's solubility, include acetone-d6, and methanol-d4.[1] Hydrogen bonding between the sterol's hydroxyl groups and the solvent can significantly influence the chemical shifts.[2]

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes resolve overlapping signals, especially if the overlap is due to conformational exchange or the presence of rotamers.[1]

  • Adjust Sample Concentration: Peak positions can sometimes be concentration-dependent. Trying a more dilute sample may resolve overlap caused by intermolecular interactions.[1]

  • Improve Shimming: Broad peaks can contribute to apparent signal overlap. Ensure the instrument is well-shimmed to achieve the narrowest possible linewidths. Poor shimming can result from inhomogeneous samples, poor quality NMR tubes, or air bubbles.[3]

  • Use a Higher-Field Spectrometer: If available, re-running the sample on a spectrometer with a higher magnetic field strength will increase the spectral dispersion, often resolving the overlap without any changes to the sample itself.[4]

Q2: Basic troubleshooting failed to resolve the signal overlap. What advanced NMR experiments can I use?

A2: If simple adjustments are insufficient, multi-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals across a second (or third) dimension.[4]

  • 2D Homonuclear Correlation (¹H-¹H COSY/TOCSY):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks appear between the signals of coupled protons, allowing you to trace out spin systems even when the 1D signals are crowded.[5]

    • TOCSY (Total Correlation Spectroscopy): This is similar to COSY but reveals correlations between all protons within a spin system, not just those directly coupled.[6] This is particularly useful for identifying all the protons belonging to a specific part of the molecule, like the side chain, from a single well-resolved resonance.[6][7]

  • 2D Heteronuclear Correlation (¹H-¹³C HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Since the ¹³C chemical shift range is much larger than the ¹H range, this technique provides excellent signal dispersion and is a classic way to resolve ¹H overlap.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.[6]

  • Pure-Shift NMR: This is an advanced 1D technique that collapses multiplets into singlets, dramatically increasing spectral resolution and simplifying complex regions.[7][8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing signal overlap issues in the NMR analysis of polyhydroxylated sterols.

G cluster_0 Initial Analysis cluster_1 Advanced Experiments cluster_2 Specialized Techniques Start 1D ¹H NMR Acquired: Signal Overlap Observed Basic Basic Troubleshooting: - Change Solvent - Vary Temperature - Adjust Concentration - Re-shim Start->Basic Check1 Overlap Resolved? Basic->Check1 Advanced 2D NMR Experiments: - ¹H-¹H COSY / TOCSY - ¹H-¹³C HSQC / HMBC Check1->Advanced No End Structural Elucidation Complete Check1->End Yes Check2 Structure Assigned? Advanced->Check2 Advanced->Check2 Special Advanced 1D/2D Methods: - Pure-Shift NMR - 1D NOESY / ROESY - Relaxation Filtering Check2->Special No / Ambiguous Check2->End Yes Special->End

Caption: A decision tree for troubleshooting NMR signal overlap.

Quantitative Data Summary

Signal overlap severely complicates accurate integration for quantitative NMR (qNMR). When standard 1D analysis is unreliable, other methods must be employed. The table below summarizes typical chemical shift regions for protons in polyhydroxylated sterols, highlighting areas prone to overlap.

Proton Type Typical ¹H Chemical Shift Range (ppm) Common Overlap Issues Resolution Strategy
Methyl Protons (C18, C19, side-chain) 0.6 - 1.2Severe overlap between different methyl singlets and doublets.¹H-¹³C HSQC, ¹H-¹H TOCSY to link side-chain methyls to other side-chain protons.
Ring Methylene/Methine Protons 1.0 - 2.5This is the most crowded region of the spectrum, with extensive overlap of complex multiplets.¹H-¹H COSY to trace connectivities, ¹H-¹³C HSQC to disperse signals via carbon shifts.[9]
Protons adjacent to Hydroxyls (-CH-OH) 3.4 - 4.2Signals can be broad and overlap with each other, especially with multiple hydroxyl groups.¹H-¹H COSY to identify neighboring protons, ¹H-¹³C HSQC for definitive assignment.
Vinylic Protons (if present) 5.0 - 5.8Generally well-resolved but can overlap with residual solvent signals.Usually distinct, but COSY can confirm couplings to adjacent allylic protons.
Hydroxyl Protons (-OH) Variable (1.5 - 5.0+)Often broad and their position is highly dependent on solvent, concentration, and temperature.D₂O exchange experiment to confirm assignment (signal disappears).[1]

Key Experimental Protocols

Protocol 1: Acquiring a ¹H-¹H COSY Spectrum

The COSY experiment is a fundamental first step in assigning protons in an overlapping region.

Methodology:

  • Sample Preparation: Prepare the polyhydroxylated sterol sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) at a concentration of 5-10 mg in 0.6 mL. Ensure the sample is fully dissolved and filtered if necessary.

  • Instrument Setup:

    • Lock and shim the instrument on the sample.

    • Acquire a standard 1D proton spectrum and note the spectral width (e.g., from -1 to 11 ppm).

    • Reference the spectrum correctly (e.g., to residual CHCl₃ at 7.26 ppm).

  • COSY Experiment Parameters:

    • Load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to match the 1D proton spectrum.

    • Set the number of scans (NS) to a multiple of 4 or 8 (e.g., 8 scans).

    • Set the number of data points in F2 (TD F2) to 2048 (2K).

    • Set the number of increments in F1 (TD F1) to 256 or 512. A higher number provides better resolution in the indirect dimension but requires longer acquisition time.

    • Set the receiver gain automatically (rga).

  • Acquisition: Start the experiment. The duration will depend on the number of scans and F1 increments.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase the spectrum manually or automatically.

    • Symmetrize the spectrum if necessary.

  • Analysis: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks connect protons that are scalar-coupled.

Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum

The HSQC experiment is highly effective for resolving proton signal overlap by using the large chemical shift dispersion of ¹³C nuclei.

Methodology:

  • Sample Preparation: As with COSY, a concentration of 10-20 mg in 0.6 mL is ideal for a natural abundance ¹³C experiment.

  • Instrument Setup:

    • After acquiring a 1D proton spectrum, acquire a 1D carbon spectrum to determine the ¹³C spectral width.

    • Ensure the instrument is properly tuned to both ¹H and ¹³C frequencies.

  • HSQC Experiment Parameters:

    • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the proton spectral width (F2 dimension) as determined from the ¹H spectrum.

    • Set the carbon spectral width (F1 dimension) to cover all expected ¹³C signals (e.g., 0 to 160 ppm).

    • Set the number of scans (NS) to a multiple of 8 or 16 to ensure adequate signal-to-noise.

    • Set TD F2 to 1024 (1K) and TD F1 to 256.

    • The one-bond coupling constant (CNST13 or J1XH) should be set to ~145 Hz, which is typical for C-H bonds.

  • Acquisition: Start the experiment. HSQC experiments typically take longer than COSY experiments due to the lower sensitivity of ¹³C.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

  • Analysis: The spectrum will show peaks correlating each proton with the carbon it is directly attached to. This allows you to resolve proton signals that overlap in the 1D spectrum but are attached to carbons with different chemical shifts.

Visualization of 2D NMR Concept

The following diagram illustrates how a 2D NMR experiment resolves signal overlap.

G Resolving Overlap with 2D NMR cluster_0 cluster_1 2D COSY Spectrum a Signal A b Signal B (Overlaps A) c Signal C pA cpAB pA->cpAB pB pB->cpAB cpBA pB->cpBA pC F2_label F1_label

Caption: How 2D COSY resolves two overlapping 1D signals (A and B).

References

Technical Support Center: Optimizing MS Ionization for Sensitive Detection of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) ionization for the sensitive detection of 3,7,16-Trihydroxystigmast-5-ene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization technique for analyzing this compound?

A1: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be effectively used for the analysis of hydroxylated sterols like this compound. APCI is often preferred for non-derivatized, neutral sterols due to its generally higher ionization efficiency for such compounds.[1] ESI is also a viable option, particularly when the analyte is derivatized to introduce a readily ionizable group. The choice between APCI and ESI may also depend on the specific LC-MS system and source design being used.

Q2: What are the expected precursor ions for this compound in positive ion mode?

A2: Due to the presence of multiple hydroxyl groups, this compound is prone to in-source dehydration. The most commonly observed precursor ions in both ESI and APCI positive ion mode are the protonated molecule, [M+H]⁺, and a series of dehydrated ions: [M+H-H₂O]⁺, [M+H-2H₂O]⁺, and potentially [M+H-3H₂O]⁺. The relative abundance of these ions will depend on the ion source conditions, particularly the source temperature and gas flows. Formation of adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺, is also common in ESI when an ammonium salt is present in the mobile phase.[2]

Q3: Is derivatization necessary for the sensitive detection of this compound?

A3: While direct analysis of underivatized this compound is possible, derivatization can significantly enhance sensitivity. Neutral sterols are often difficult to ionize efficiently. Derivatization techniques aim to introduce a permanent charge or a group that is more easily ionized. Common derivatization strategies for sterols include:

  • Silylation: To form trimethylsilyl (B98337) (TMS) ethers, which increases volatility for GC-MS but can also be used for LC-MS.[3]

  • Picolinyl Esters: These derivatives can enhance ionization efficiency in ESI and provide structurally informative fragmentation.[4]

  • Sulfation: Creating sulfated esters introduces a negative charge, making them suitable for negative ion mode analysis.

Q4: How can I differentiate this compound from its isomers using MS?

A4: Mass spectrometry alone may not be sufficient to distinguish between isobaric sterol isomers, as they can produce similar precursor ions and fragmentation patterns. Therefore, chromatographic separation is crucial.[1] Utilizing high-resolution liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18 or a specialized sterol-specific phase) is essential to achieve baseline separation of isomers before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) can sometimes provide subtle differences in fragment ion ratios that may aid in differentiation, especially with high-resolution mass analyzers.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Poor Ionization Efficiency 1. Optimize Ion Source Parameters: Systematically adjust the source temperature, nebulizer gas flow, and capillary voltage to find the optimal conditions for the dehydrated protonated molecule ([M+H-H₂O]⁺). 2. Consider Derivatization: If sensitivity remains low, consider derivatizing the hydroxyl groups to enhance ionization (see FAQ Q3). 3. Switch Ionization Source: If available, compare the signal intensity between APCI and ESI sources.
In-source Fragmentation 1. Lower Source Temperature: High source temperatures can lead to excessive fragmentation and loss of the precursor ion signal. Gradually decrease the temperature to favor the formation of the desired precursor ion. 2. Adjust Cone/Fragmentor Voltage: Lowering the cone or fragmentor voltage can reduce in-source collision-induced dissociation.
Sample Preparation Issues 1. Check Extraction Efficiency: Ensure your sample extraction protocol is efficient for polyhydroxylated sterols. 2. Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte. Improve sample cleanup using solid-phase extraction (SPE) or dilute the sample.
Problem 2: Poor Fragmentation or Uninformative MS/MS Spectrum
Possible Cause Troubleshooting Step
Incorrect Precursor Ion Selection 1. Confirm Precursor m/z: Ensure you are selecting the correct m/z for the precursor ion. The most abundant precursor is often the dehydrated species ([M+H-H₂O]⁺ or [M+H-2H₂O]⁺). 2. Check for Adducts: If using ESI with mobile phase additives, consider selecting adduct ions (e.g., [M+NH₄]⁺) as precursors.
Suboptimal Collision Energy 1. Perform a Collision Energy Ramp: Systematically vary the collision energy to find the optimal setting that produces a good balance of fragment ions. 2. Consider Stepwise Fragmentation: If using an ion trap or other MSⁿ capable instrument, perform MS³ on a major fragment ion to obtain more structural information.
Analyte Concentration Too Low 1. Increase Sample Concentration: If the precursor ion intensity is low, the resulting fragment ion intensities will also be low. Concentrate the sample or inject a larger volume if possible.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Underivatized this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (APCI - Positive Ion Mode):

    • APCI Probe Temperature: 400-500 °C.

    • Nebulizer Gas (N₂): 40-60 psi.

    • Drying Gas (N₂): 5-10 L/min at 300-350 °C.

    • Capillary Voltage: 3-4 kV.

    • Scan Mode: Full scan (m/z 100-600) for initial identification, then product ion scan of the most abundant precursor ion (likely [M+H-H₂O]⁺ or [M+H-2H₂O]⁺).

Protocol 2: Silylation Derivatization for GC-MS or LC-MS Analysis
  • Evaporate the dried sample extract to complete dryness under a stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before analysis.

Predicted Fragmentation Pathway and Workflow Diagrams

The fragmentation of this compound is expected to proceed through cleavages of the sterol ring system and the side chain. The presence of the hydroxyl group at C7 can influence the fragmentation of the B-ring.

fragmentation_pathway M This compound (M) MH [M+H]⁺ M->MH Protonation MH_H2O [M+H-H₂O]⁺ (Loss of H₂O from C3 or C7) MH->MH_H2O -H₂O MH_2H2O [M+H-2H₂O]⁺ (Sequential H₂O loss) MH_H2O->MH_2H2O -H₂O MH_3H2O [M+H-3H₂O]⁺ (Further dehydration) MH_2H2O->MH_3H2O -H₂O Fragments_Ring Ring Fragments (Cleavage of A, B, C, D rings) MH_2H2O->Fragments_Ring CID Fragments_SideChain Side Chain Fragments (Cleavage at C17-C20 bond) MH_2H2O->Fragments_SideChain CID

Caption: Predicted ionization and fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC MS MS Detection (APCI or ESI) LC->MS MSMS MS/MS Fragmentation MS->MSMS Identification Compound Identification MSMS->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

References

Addressing solubility issues of 3,7,16-Trihydroxystigmast-5-ene in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3,7,16-Trihydroxystigmast-5-ene in cell culture media. The following question-and-answer format directly addresses common challenges to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in an organic solvent, precipitates when I add it to my cell culture medium. What is causing this?

This is a common issue for hydrophobic compounds like this compound. While it may be soluble in a concentrated organic stock solution (e.g., DMSO, ethanol), its poor aqueous solubility causes it to precipitate when diluted into the aqueous environment of your cell culture medium. The large stigmastane (B1239390) carbon skeleton of the molecule contributes significantly to its low water solubility.

Q2: What is the first step I should take to troubleshoot this precipitation?

The initial and most critical step is to determine the maximum tolerable concentration of your organic solvent for your specific cell line. Many cell lines can tolerate up to 0.5-1% (v/v) of DMSO, but this must be empirically determined as higher concentrations can be cytotoxic. Running a solvent toxicity control experiment is essential before proceeding with your compound.

Q3: What are the recommended strategies for solubilizing this compound in cell culture media?

Several methods can be employed to enhance the solubility of hydrophobic compounds. These can be used individually or in combination. The primary strategies include:

  • Co-solvents: Using a water-miscible organic solvent to prepare a concentrated stock solution.

  • Solubilizing Agents: Incorporating agents that can encapsulate or form complexes with the compound.

  • pH Adjustment: Modifying the pH of the medium if the compound has ionizable groups.

The choice of method will depend on the specific requirements of your experiment and the tolerance of your cell line.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Addition to Media

Cause: The compound's low aqueous solubility and the rapid dilution of the organic solvent stock in the aqueous culture medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5% (v/v).

  • Serial Dilution: Instead of a single large dilution, perform a stepwise, serial dilution of your stock solution directly into the culture medium. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.

  • Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.

  • Alternative Solvents: If DMSO proves problematic, consider other organic solvents such as ethanol (B145695) or PEG 400. Always perform a solvent toxicity control for any new solvent.

Issue 2: Inconsistent Experimental Results or Suspected Loss of Compound

Cause: The compound may not be fully dissolved, leading to an inaccurate effective concentration, or it may be binding to plasticware.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your culture wells for any signs of precipitate, even a fine haze. A phase-contrast microscope can be useful for detecting micro-precipitates.

  • Low-Binding Plates: Consider using low-protein-binding microplates to minimize the loss of your compound to the plastic surface.

  • Solubilizing Agents: For persistent solubility issues, the use of solubilizing agents is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
  • Weigh the required amount of this compound in a sterile, appropriate container (e.g., a glass vial).

  • Add the desired volume of a suitable organic solvent (e.g., DMSO, Ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Ensure the compound is completely dissolved by visual inspection.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with your chosen solvent.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, increasing their aqueous solubility.

  • Prepare a stock solution of a suitable cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium or a balanced salt solution (e.g., PBS). A common starting concentration is 1-10% (w/v).

  • Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.

  • Add the concentrated compound stock solution dropwise to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate, typically for 1-2 hours at room temperature or 37°C, to allow for complex formation.

  • Sterile-filter the final solution before adding it to your cell culture.

Note: It is crucial to run a vehicle control with the cyclodextrin alone to ensure it does not have any confounding effects on your cells.

Data Presentation

Table 1: Physicochemical Properties of a Related Stigmastane

PropertyValueSource
Molecular FormulaC₂₉H₄₈O₂PubChem
Molecular Weight428.7 g/mol PubChem
XLogP3-AA8.3PubChem

Data for 3beta-Hydroxystigmast-5-en-7-one, a structurally similar compound. The high XLogP3-AA value indicates high hydrophobicity.

Table 2: Common Solubilizing Agents and Recommended Starting Concentrations

Solubilizing AgentTypeRecommended Starting ConcentrationKey Considerations
DMSO (Dimethyl sulfoxide)Co-solvent< 0.5% (v/v)Determine cell line specific toxicity.
EthanolCo-solvent< 0.5% (v/v)Can be more volatile than DMSO.
PEG 400 (Polyethylene glycol 400)Co-solvent0.5 - 2% (v/v)Generally well-tolerated by many cell lines.
Tween® 80 / Tween® 20Surfactant0.01 - 0.1% (v/v)Can interfere with some cellular processes.
2-hydroxypropyl-β-cyclodextrinComplexing Agent1 - 5% (w/v)Can extract cholesterol from cell membranes.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Solubilization Strategy cluster_1 Cellular Treatment cluster_2 Potential Signaling Pathway Stock Solution \n(e.g., in DMSO) Stock Solution (e.g., in DMSO) Dilution in Media Dilution in Media Stock Solution \n(e.g., in DMSO)->Dilution in Media Addition to Cells Addition to Cells Dilution in Media->Addition to Cells This compound This compound Addition to Cells->this compound Membrane Receptor Membrane Receptor This compound->Membrane Receptor Intracellular Signaling Cascade Intracellular Signaling Cascade Membrane Receptor->Intracellular Signaling Cascade Cellular Response Cellular Response Intracellular Signaling Cascade->Cellular Response

Caption: General experimental workflow and a hypothetical signaling pathway.

Minimizing degradation of 3,7,16-Trihydroxystigmast-5-ene during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and optimized protocols to minimize the degradation of 3,7,16-Trihydroxystigmast-5-ene during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

A1: this compound is a phytosterol, a class of steroidal compounds naturally occurring in plants. Like other phytosterols (B1254722), its structure, featuring a hydroxylated steroid nucleus and a double bond, makes it vulnerable to degradation. The primary factors contributing to its instability are heat, light, oxygen, and exposure to strong acids or bases.[1][2] Degradation can occur through oxidation, leading to the formation of various byproducts and a significant reduction in the yield of the target compound.[1][3]

Q2: What are the primary factors that cause degradation during extraction?

A2: The main factors leading to the degradation of phytosterols like this compound are:

  • High Temperatures: Prolonged exposure to high temperatures, common in conventional methods like Soxhlet extraction, can accelerate oxidation and other degradation reactions.[1][4]

  • Oxygen: The presence of atmospheric oxygen can lead to the formation of polar oxidation products (POPs), such as 7-keto derivatives, which are common degradation byproducts of sterols.[1][3]

  • Light: Exposure to UV or even ambient light can trigger photo-oxidation.[2]

  • pH Extremes: Strong acidic or basic conditions, sometimes used in saponification steps to free esterified sterols, can cause structural alterations if not carefully controlled.[2]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[2]

Q3: Which extraction method is recommended to minimize degradation?

A3: Modern techniques that operate at lower temperatures and for shorter durations are highly recommended.

  • Supercritical Fluid Extraction (SCFE) with CO₂: This method is highly efficient and uses moderate temperatures, preventing thermal degradation. It is often considered superior for extracting thermolabile compounds.[4][5]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures and significantly reducing extraction time compared to conventional methods.[4]

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperature and pressure to increase extraction efficiency, but conditions must be optimized to avoid thermal degradation.

Conventional methods like Soxhlet extraction are generally less suitable due to the prolonged heating involved, which can lead to lower yields of heat-sensitive phytosterols.[4]

Q4: How should I store my plant material and final extract to ensure stability?

A4: To ensure the stability of this compound:

  • Plant Material: Store dried, pulverized plant material in a cool, dark, and dry place in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Final Extract: The purified extract should be dissolved in a suitable solvent, flushed with nitrogen, and stored in amber vials at low temperatures (-20°C or below) to protect it from light, oxygen, and thermal degradation.[2]

Troubleshooting Guide

Q5: My final yield of this compound is consistently low. What are the likely causes?

A5: Low yield is a common problem that can often be traced back to degradation. Consider the following:

  • Extraction Method: If you are using a high-temperature method like Soxhlet, the compound may be degrading. A study comparing Soxhlet with SC-CO₂ for phytosterol extraction from Kalahari melon seeds showed a significantly higher yield with SC-CO₂ due to the avoidance of prolonged high temperatures.[4] Try switching to a lower-temperature method like UAE or SCFE.

  • Oxygen Exposure: Ensure your extraction and solvent evaporation steps are performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Saponification Conditions: If your protocol includes a saponification step to hydrolyze sterol esters, the concentration of the base (e.g., KOH) and the reaction time/temperature may be too harsh. Try reducing these parameters.

  • Incomplete Extraction: The solvent choice may not be optimal, or the extraction time may be insufficient. Ensure the plant material is finely ground to maximize surface area.

Q6: My chromatogram (GC-MS/HPLC) shows several unexpected peaks near my target compound. Could these be degradation products?

A6: Yes, it is highly likely. The oxidation of phytosterols creates a range of byproducts. The most common are sterol oxidation products (SOPs), which include 7-keto, 7-hydroxy, and 5,6-epoxy derivatives.[3] These compounds often have similar chromatographic behavior to the parent sterol but can be identified by their mass spectra. If you suspect degradation, compare your results with literature on phytosterol oxidation products.[1][3]

Q7: The color of my extract changed from light yellow to dark brown after the solvent evaporation step. What does this indicate?

A7: A significant color change, particularly darkening, often indicates oxidation or other degradation reactions. This is commonly caused by exposure to air (oxygen) and heat during solvent removal (e.g., on a rotary evaporator). To prevent this, ensure you evaporate the solvent at the lowest possible temperature and break the vacuum with an inert gas like nitrogen instead of air.

Factors Influencing Degradation

Logical Flow of Phytosterol Degradation DegradationFactors Primary Degradation Factors Heat High Temperature DegradationFactors->Heat Oxygen Oxygen (Air) Exposure DegradationFactors->Oxygen Light Light Exposure DegradationFactors->Light pH Extreme pH DegradationFactors->pH Oxidation Oxidation / Photo-oxidation Heat->Oxidation Oxygen->Oxidation Light->Oxidation Reaction Degradation Pathways pH->Reaction Outcome Negative Outcomes Reaction->Outcome Oxidation->Reaction Byproducts Formation of Byproducts (e.g., 7-keto-sterols) Outcome->Byproducts Loss Reduced Yield of Target Compound Outcome->Loss

Caption: Key environmental factors leading to phytosterol degradation pathways and subsequent loss of yield.

Data Summary

Table 1: Comparison of Extraction Methods for Phytosterols

The following table summarizes data from various studies, comparing the efficiency of different extraction techniques. While specific data for this compound is limited, these results for similar phytosterols highlight the advantages of modern methods in preserving compound integrity.

Extraction MethodPlant SourceKey ParametersPhytosterol Yield/ContentAdvantagesDisadvantagesReference
SC-CO₂ Extraction Kalahari Melon Seeds300 bar, 40°C1063.6 mg/100 gHigh yield, no solvent residue, prevents thermal degradationHigh initial equipment cost[4]
Soxhlet Extraction Kalahari Melon SeedsPetroleum Ether431.1 mg/100 gSimple, low costLong extraction time, high temperature causes degradation[4]
Ultrasonic-Assisted Extraction (UAE) Pumpkin SeedsHexane (B92381), 3 hours2017.5 mg/100 mL oilReduced time, higher yield than Soxhlet, low temperatureMay not be suitable for all matrices[4]
Soxhlet Extraction Pumpkin SeedsHexane, 6 hours1657.6 mg/100 mL oilEstablished methodLower yield and longer time compared to UAE[4]
SC-CO₂ Extraction Rice Bran60°C, 30 MPa, 4h11.21 mg/g (black rice)Efficient for various matricesHigh operational pressure[5]

Recommended Extraction Protocols

General Experimental Workflow

General Workflow for Phytosterol Extraction & Analysis Prep 1. Sample Preparation (Dry, Pulverize Plant Material) Extract 2. Extraction (e.g., UAE or SCFE) Prep->Extract Sapon 3. Saponification (Optional) (Release of bound sterols with KOH/Ethanol) Extract->Sapon LLE 4. Liquid-Liquid Extraction (Isolate Unsaponifiables with Hexane) Sapon->LLE Purify 5. Purification (e.g., Column Chromatography) LLE->Purify Analyze 6. Analysis (GC-MS or HPLC) Purify->Analyze Result Quantification & Identification Analyze->Result

Caption: A generalized workflow from raw plant material to final analysis of this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) - Recommended

This method minimizes thermal degradation and is highly efficient.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40°C in a vacuum oven) until constant weight.

  • Grind the dried material into a fine powder (e.g., <0.5 mm particle size).

2. Extraction:

  • Place 10 g of the powdered sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of n-hexane (or another suitable non-polar solvent).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates.

3. Solvent Removal:

  • Evaporate the solvent from the combined filtrates using a rotary evaporator at a low temperature (<40°C).

  • It is crucial to break the vacuum with an inert gas (e.g., nitrogen) to prevent oxidation of the residue.

4. Saponification (Optional - if bound sterols are targeted):

  • Dissolve the crude extract in 50 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH).

  • Blanket the solution with nitrogen and reflux gently at 60-70°C for 1 hour with stirring.

  • Cool the mixture to room temperature.

5. Isolation of Unsaponifiables:

  • Transfer the cooled mixture to a separatory funnel.

  • Add 50 mL of deionized water and 50 mL of n-hexane.

  • Shake vigorously and allow the layers to separate.

  • Collect the upper hexane layer.

  • Repeat the hexane extraction two more times on the aqueous layer.

  • Combine the hexane extracts and wash them with deionized water until the washings are neutral (pH 7).

  • Dry the hexane solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure as described in step 3.

6. Analysis:

  • The resulting residue contains the total phytosterols. This fraction can be further purified by column chromatography or directly analyzed via GC-MS (after derivatization) or HPLC. For GC-MS, derivatization with a reagent like BSTFA is typically required to improve volatility and peak shape.[4]

References

Technical Support Center: Enhancing the Stability of 3,7,16-Trihydroxystigmast-5-ene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3,7,16-Trihydroxystigmast-5-ene during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The long-term stability of this compound can be compromised by several factors, primarily:

  • Oxidation: The presence of multiple hydroxyl groups and a double bond in the steroid nucleus makes the molecule susceptible to oxidation, which is a major degradation pathway for phytosterols (B1254722).[1][2][3][4] This can be initiated by exposure to air (oxygen), heat, and light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including oxidation and other decomposition reactions.[1][3]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions.[5]

  • Hydrolysis: Under certain pH conditions, especially aggressive acidic or basic environments, the hydroxyl groups may be susceptible to hydrolysis, although this is generally less of a concern for the core steroid structure compared to esterified steroids.[6]

  • Moisture: The presence of moisture can facilitate hydrolytic and oxidative degradation pathways.

Q2: What are the likely degradation products of this compound?

A2: Based on studies of structurally similar phytosterols like stigmasterol (B192456), the primary degradation products are likely to be various oxidation products.[2][4][7] These can include:

  • Keto-derivatives: Oxidation of the hydroxyl groups at positions 3, 7, or 16 to form ketone functionalities.

  • Epoxy-derivatives: Epoxidation of the C5-C6 double bond.

  • Additional hydroxylated derivatives (Triols): Further hydroxylation at other positions on the steroid nucleus or side chain.

  • Ring-cleavage products: Under more severe stress conditions, cleavage of the steroid rings can occur.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To ensure maximal stability for long-term storage, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a well-sealed container.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Moisture: Keep in a desiccated environment to prevent moisture uptake.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method is crucial for monitoring the purity and degradation of your sample. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used and effective technique.[8][9][10][11][12] A validated stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products.

Troubleshooting Guides

Problem 1: I am observing the appearance of new peaks in the HPLC chromatogram of my stored this compound sample.

  • Possible Cause: This indicates that the compound is degrading. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If your HPLC is coupled to a mass spectrometer, attempt to identify the mass of the new peaks to hypothesize their structures (e.g., addition of oxygen atoms would suggest oxidation).

    • Review Storage Conditions:

      • Temperature: Was the sample exposed to elevated temperatures? Ensure consistent storage at ≤ -20°C.

      • Light: Was the sample protected from light? Always use amber vials or store in the dark.

      • Oxygen: Was the container properly sealed and flushed with an inert gas? Re-evaluate your sample handling and storage protocol to minimize oxygen exposure.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled stress conditions (see Experimental Protocols section). This will help you to definitively identify the peaks observed in your stored sample.

Problem 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: The compound may be degrading in the solvent, or it could be adsorbing to the surface of the storage container.

  • Troubleshooting Steps:

    • Solvent Stability:

      • Ensure the solvent is of high purity and free of peroxides (especially for ethers like THF or dioxane).

      • Consider preparing fresh solutions more frequently.

      • Investigate the stability of the compound in different solvents. A non-polar, aprotic solvent may be preferable if hydrolysis is suspected.

    • Container Adsorption:

      • Use silanized glass vials to minimize adsorption of the steroid to the glass surface.

      • Test different types of storage containers (e.g., polypropylene) to see if the loss is mitigated.

    • Storage of Solutions: Store standard solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Various Stress Conditions (Forced Degradation Study).

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products Observed
Acid Hydrolysis (0.1 M HCl)24 hours60°C~15%Isomeric and dehydrated products
Base Hydrolysis (0.1 M NaOH)24 hours60°C~10%Epimerized products
Oxidation (3% H₂O₂)8 hoursRoom Temp~25%Mono- and di-ketones, epoxy-derivatives
Thermal Degradation48 hours80°C~20%Oxidized and dehydrated products
Photodegradation (UV light)12 hoursRoom Temp~30%Oxidized products, potential ring opening

Note: This table presents hypothetical data based on the known stability of similar steroidal compounds. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for monitoring the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV detector or Mass Spectrometer.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of Acetonitrile and Water is commonly effective for separating steroids.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program (example):

      • 0-5 min: 70% B

      • 5-20 min: 70% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV at 205 nm (as the steroid lacks a strong chromophore).

    • Mass Spectrometry (ESI or APCI in positive mode) for better sensitivity and identification of degradation products.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[13][14][15]

  • General Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aliquot the stock solution into separate vials for each stress condition.

    • Expose the aliquots to the stress conditions outlined below.

    • At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples by the validated stability-indicating HPLC method.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature.

    • Thermal Degradation: Store the solid compound or a solution in a sealed vial in an oven at 80°C.

    • Photodegradation: Expose the sample solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

Mandatory Visualization

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (UV) This compound This compound Keto-derivatives Keto-derivatives This compound->Keto-derivatives O₂ / Heat Epoxy-derivatives Epoxy-derivatives This compound->Epoxy-derivatives O₂ / Light Isomers/Epimers Isomers/Epimers This compound->Isomers/Epimers H⁺ or OH⁻ Dehydration Products Dehydration Products This compound->Dehydration Products H⁺ Oxidized Products Oxidized Products This compound->Oxidized Products Further Hydroxylated Products Further Hydroxylated Products Keto-derivatives->Further Hydroxylated Products Ring Cleavage Products Ring Cleavage Products Oxidized Products->Ring Cleavage Products hν (high energy) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Receive/Synthesize This compound storage Store under optimal conditions (-20°C, dark, inert atm.) start->storage prep_solution Prepare stock solution storage->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photostability prep_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition (Peak Area, New Peaks) hplc->data eval Evaluate Degradation (%) and Identify Products data->eval end end eval->end Report Results Troubleshooting_Tree start Degradation Observed? check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere start->check_storage Yes no_issue No Degradation Continue Monitoring start->no_issue No check_solution Review Solution Prep: - Solvent Purity - Container Type check_storage->check_solution perform_forced Perform Forced Degradation to Identify Degradants check_solution->perform_forced implement_changes Implement Corrective Actions: - Improve storage protocol - Use antioxidants - Change solvent/container perform_forced->implement_changes reanalyze Re-analyze Sample implement_changes->reanalyze

References

Technical Support Center: Dealing with Matrix Effects in LC-MS Analysis of Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] In natural product extracts, this includes a complex mixture of compounds such as pigments, lipids, sugars, and other secondary metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression , or increase it, referred to as ion enhancement .[2][3][6] Both suppression and enhancement can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5][6]

Q2: What are the primary causes of matrix effects in natural product analysis?

A2: The primary cause of matrix effects is the co-elution of matrix components with the analyte of interest.[3][4] These co-eluting compounds can compete with the analyte for ionization in the MS source.[1][7] In electrospray ionization (ESI), for instance, compounds with higher proton affinity or surface activity can preferentially ionize, suppressing the ionization of the target analyte.[3] In the context of natural product extracts, common problematic matrix components include:

  • Phospholipids: Abundant in many biological samples and notorious for causing ion suppression.[8]

  • Salts and Sugars: Can alter the droplet formation and evaporation process in the ESI source.

  • Phenolic Compounds and Pigments: Often present in high concentrations in plant extracts and can interfere with ionization.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is through a post-extraction spike experiment.[9] This involves comparing the signal response of an analyte in a clean solvent to the response of the same amount of analyte spiked into a blank sample extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A value of 100% for the matrix effect indicates no influence, a value below 100% points to ion suppression, and a value above 100% suggests ion enhancement.[10] For example, a study on creatinine (B1669602) in human urine samples, which had undergone minimal cleanup, showed a mean recovery of only 65.98%, indicating significant ion suppression.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to matrix effects.

Problem 1: Poor reproducibility and accuracy in quantitative results.

  • Possible Cause: Variable matrix effects between different samples or between samples and calibration standards.

  • Solution:

    • Improve Sample Preparation: Employ more rigorous cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation (PPT).[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects.

    • Consider the Standard Addition Method: This method involves adding known amounts of the analyte to the actual sample, which can be very effective for complex and variable matrices.

Problem 2: Low signal intensity or complete signal loss for the analyte in sample extracts compared to pure standards.

  • Possible Cause: Severe ion suppression.

  • Solution:

    • Optimize Chromatographic Separation: Adjust the LC method (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.

    • Dilute the Sample: Simple dilution can reduce the concentration of matrix components, thereby lessening their impact.[4] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.

    • Enhance Sample Cleanup: Use a more selective SPE sorbent or a multi-step cleanup protocol to remove the specific compounds causing suppression.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in mitigating matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey Considerations
Protein Precipitation (PPT) High (>90%)LowFast and simple, but often results in significant matrix effects due to co-precipitation of interfering compounds.[3]
Liquid-Liquid Extraction (LLE) Variable (50-90%)Moderate to HighGood for removing highly polar or non-polar interferences, but can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) High (>80%)HighHighly effective for removing a broad range of interferences and can be automated. The choice of sorbent is critical for optimal cleanup.[3]

Table 2: Comparison of Calibration Strategies for Accuracy in the Presence of Matrix Effects

Calibration StrategyTypical Accuracy (% Bias)Precision (% RSD)Applicability
External Calibration (in solvent) Can be >50%>20%Not recommended for complex matrices with significant matrix effects.
Matrix-Matched Calibration <15%<15%Effective when a representative blank matrix is available.
Standard Addition <10%<10%Highly accurate for complex and variable matrices, but more labor-intensive.[9]
Stable Isotope-Labeled Internal Standard (SIL-IS) <5%<5%Considered the "gold standard" for compensating for matrix effects, but can be expensive and not always available.[9]

Experimental Protocols

Protocol 1: Standard Addition Method

This protocol describes a multi-point standard addition for a single sample.

  • Sample Preparation: Prepare the natural product extract as per your established procedure.

  • Aliquoting: Aliquot the final extract into at least four equal volumes (e.g., 100 µL each). One aliquot will remain unspiked (the "zero addition"), while the others will be spiked with increasing concentrations of the analyte standard.

  • Spiking: Prepare a stock solution of the analyte standard. Add different, known volumes of the stock solution to the aliquots to create a series of samples with increasing analyte concentrations. For example, you could prepare additions of 0, 5, 10, and 20 ng/mL.

  • Analysis: Analyze all the prepared samples (the unspiked and the spiked aliquots) using your LC-MS method.

  • Data Analysis:

    • Plot the peak area of the analyte (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of the analyte in the unspiked sample.

Protocol 2: Matrix-Matched Calibration

This protocol outlines the preparation of a matrix-matched calibration curve.

  • Prepare Blank Matrix: Obtain or prepare a sample of the matrix that is free of the analyte of interest. This may involve sourcing a "blank" natural product or using a simulated matrix.

  • Extract Blank Matrix: Process the blank matrix using the exact same extraction procedure as your unknown samples.

  • Prepare Calibration Standards:

    • Prepare a series of standard solutions of your analyte in a clean solvent at different concentrations.

    • Add a small, fixed volume of each standard solution to a fixed volume of the extracted blank matrix. For example, add 10 µL of each standard to 90 µL of the blank matrix extract.[11]

  • Analysis: Analyze the prepared matrix-matched calibration standards and your unknown samples using your LC-MS method.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the known concentration in the matrix-matched standards. Use this curve to determine the concentration of the analyte in your unknown samples.

Visualizations

Troubleshooting_Workflow start Inconsistent or Inaccurate Quantitative Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement SIL-IS if available and feasible. q1->sol1 No q2 Is the matrix effect still significant with the SIL-IS? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Problem likely resolved. q2->sol2 No q3 Is a representative blank matrix available? q2->q3 Yes a2_yes Yes a2_no No sol3 Implement Matrix-Matched Calibration. q3->sol3 Yes sol4 Use the Standard Addition Method. q3->sol4 No a3_yes Yes a3_no No q4 Are results still unacceptable? sol3->q4 sol4->q4 q4->sol2 No sol5 Improve Sample Preparation (e.g., use SPE). q4->sol5 Yes a4_yes Yes a4_no No sol6 Optimize Chromatographic Separation. sol5->sol6

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

Mitigation_Strategies cluster_0 Sample Preparation cluster_1 Chromatographic Optimization cluster_2 Calibration Strategy Protein Precipitation Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Gradient Modification Gradient Modification Column Chemistry Column Chemistry Matrix-Matched Calibration Matrix-Matched Calibration Standard Addition Standard Addition SIL-Internal Standard SIL-Internal Standard Matrix Effect Matrix Effect Matrix Effect->Protein Precipitation Matrix Effect->Liquid-Liquid Extraction Matrix Effect->Solid-Phase Extraction Matrix Effect->Gradient Modification Matrix Effect->Column Chemistry Matrix Effect->Matrix-Matched Calibration Matrix Effect->Standard Addition Matrix Effect->SIL-Internal Standard

Caption: Key strategies for mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Optimization of Derivatization Reactions for Stigmastane Steroids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for stigmastane (B1239390) steroids for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of stigmastane steroids such as campesterol, β-sitosterol, and stigmasterol.

Q1: Why am I seeing low or no product yield after my silylation reaction?

A1: Low or no yield of your trimethylsilyl (B98337) (TMS) derivative can be attributed to several factors. Silylation reagents are highly sensitive to moisture, which can consume the reagent and prevent the reaction from proceeding.[1] It is crucial to ensure all glassware, solvents, and the sample itself are anhydrous. Additionally, the reaction conditions may not be optimal. Consider the following adjustments:

  • Increase Reaction Temperature and Time: While some reactions proceed at room temperature, heating is often required to drive the derivatization to completion, especially for sterically hindered hydroxyl groups.[1][2] A common starting point is 60-70°C for up to one hour.[1][2]

  • Use a Catalyst: The addition of a catalyst like 1% trimethylchlorosilane (TMCS) to your silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) can significantly improve the reactivity.[1][2]

  • Optimize Reagent-to-Sample Ratio: An insufficient amount of silylating reagent will result in an incomplete reaction. A slight molar excess of the derivatizing agent is generally recommended.[1]

  • Ensure Complete Dissolution: The steroid sample must be fully dissolved in the reaction solvent for the derivatization to occur efficiently. If solubility is an issue, a solvent like pyridine (B92270) can be used.[2]

Q2: My chromatogram shows broad or tailing peaks for my derivatized stigmastane steroids. What is the cause?

A2: Peak broadening or tailing in GC-MS analysis of derivatized steroids often points to issues within the chromatography system or incomplete derivatization.

  • Incomplete Derivatization: The presence of underivatized sterols can lead to poor peak shape.[1][2] Free sterols are more polar and can interact with active sites in the GC system, causing tailing. Re-optimize your derivatization procedure to ensure the reaction goes to completion.

  • Active Sites in the GC System: Active sites, such as free silanol (B1196071) groups in the GC liner or on the column, can cause adsorption of the analyte.[1] Consider using a silanized (deactivated) liner and ensure your column is in good condition.

  • Injector Contamination: Derivatization reagents can foul the GC injector over time.[2] To prevent this, you can carefully evaporate the excess reagent under a stream of nitrogen before redissolving the derivatized sample in a suitable solvent for injection.[2]

Q3: I am observing multiple peaks for a single stigmastane steroid. What could be the reason?

A3: The appearance of multiple peaks for a single analyte can be due to the formation of byproducts or incomplete reactions.

  • Formation of Enol-TMS Ethers: If your sample contains keto-sterol impurities, silylation can lead to the formation of enol-TMS ethers, resulting in extra peaks.[3] To prevent this, a two-step derivatization can be employed: first, protect the keto groups using methoximation, followed by silylation of the hydroxyl groups.[3]

  • Incomplete Silylation: As mentioned previously, an incomplete reaction will result in the presence of both the derivatized and underivatized steroid, which will elute at different times.[1]

Q4: My results are inconsistent and not reproducible. What should I check?

A4: Poor reproducibility in derivatization reactions is often linked to the presence of moisture and variability in reaction conditions.

  • Anhydrous Conditions: Silylation reactions require strictly anhydrous conditions.[1][4] Any moisture in your sample, solvents, or reagents will lead to inconsistent results. Store silylating reagents under an inert atmosphere and ensure all materials are thoroughly dried.

  • Precise Control of Reaction Parameters: Ensure that the reaction temperature and time are precisely controlled and consistent for all samples and standards.[1]

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction.[1] Proper sample preparation, including saponification and extraction, is crucial to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing stigmastane steroids before GC-MS analysis?

A1: Stigmastane steroids in their natural form have low volatility and high polarity due to the presence of hydroxyl groups, making them unsuitable for direct GC analysis.[5] Derivatization, most commonly through silylation to form trimethylsilyl (TMS) ethers, increases their volatility and thermal stability.[2][6] This improves chromatographic peak shape, enhances resolution, and allows for more sensitive and accurate quantification.[2]

Q2: What are the most common derivatization reagents for stigmastane steroids?

A2: The most frequently used derivatization reagents for stigmastane steroids are silylating agents. These include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][5] These are often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered hydroxyl groups.[2][5]

Q3: Is it necessary to perform saponification before derivatization?

A3: Yes, if your sample contains esterified or conjugated forms of stigmastane steroids. Saponification (alkaline hydrolysis) is a critical step to cleave these ester bonds and liberate the free sterols for subsequent derivatization and analysis.[2][7]

Q4: How long are the TMS derivatives of stigmastane steroids stable?

A4: Trimethylsilyl (TMS) ethers are susceptible to hydrolysis in the presence of moisture.[1] Therefore, it is recommended to analyze the derivatized samples as soon as possible after preparation to ensure accurate and reproducible results.

Quantitative Data Summary

The following tables summarize quantitative data from a collaborative study on the analysis of campesterol, stigmasterol, and β-sitosterol, providing an indication of the expected performance of a validated method.

Table 1: Recovery Rates for Fortified Samples

Stigmastane SteroidRecovery (%)
Campesterol99.8
Stigmasterol111
Beta-sitosterol (B1209924)111

Data sourced from a collaborative study on the determination of campesterol, stigmasterol, and beta-sitosterol in saw palmetto raw materials and dietary supplements by gas chromatography.[7]

Table 2: Repeatability and Reproducibility Data

Stigmastane SteroidRepeatability (RSDr %)Reproducibility (RSDR %)
Campesterol3.93 - 17.37.97 - 22.6
Stigmasterol3.56 - 22.70 - 26.7
Beta-sitosterol3.70 - 43.95.27 - 43.9

Data sourced from a collaborative study on the determination of campesterol, stigmasterol, and beta-sitosterol in saw palmetto raw materials and dietary supplements by gas chromatography.[7]

Experimental Protocols

Protocol 1: Saponification and Extraction of Stigmastane Steroids

This protocol describes the principle of releasing free sterols from their esterified forms.

  • Principle: Test samples are saponified at a high temperature using an ethanolic potassium hydroxide (B78521) (KOH) solution.[7] This process hydrolyzes the ester linkages, liberating the free phytosterols.

  • Extraction: The unsaponifiable fraction, which contains the phytosterols, is then extracted from the aqueous solution using an organic solvent such as toluene (B28343) or hexane.[7]

  • Washing: The organic extract is washed to remove residual alkali and other water-soluble impurities.

  • Drying: The solvent is evaporated to dryness under a stream of nitrogen, leaving the unsaponifiable matter containing the stigmastane steroids.

Protocol 2: Silylation of Stigmastane Steroids for GC-MS Analysis

This protocol details a common method for derivatizing the extracted sterols.

  • Sample Preparation: Place up to 5 mg of the dried unsaponifiable material into a reaction vial.

  • Reagent Addition: Add 0.2 mL of a 1:1 mixture of pyridine and a silylating reagent such as BSTFA with 1% TMCS.[2]

  • Reaction: Cap the vial tightly and heat at 60-70°C for up to one hour to ensure complete derivatization.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. For improved system longevity, the excess derivatization reagent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a solvent like chloroform (B151607) before analysis.[2]

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Sample containing Stigmastane Steroids Saponification Saponification (Alkaline Hydrolysis) Start->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction Derivatization Silylation (e.g., BSTFA + TMCS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for the analysis of stigmastane steroids.

TroubleshootingTree Start Problem with Derivatization LowYield Low or No Product Yield? Start->LowYield BadPeaks Broad or Tailing Peaks? Start->BadPeaks MultiplePeaks Multiple Peaks? Start->MultiplePeaks CheckMoisture Ensure Anhydrous Conditions LowYield->CheckMoisture Yes OptimizeConditions Optimize Temp/Time/ Reagent Ratio LowYield->OptimizeConditions Yes UseCatalyst Add Catalyst (e.g., TMCS) LowYield->UseCatalyst Yes CheckDeriv Confirm Complete Derivatization BadPeaks->CheckDeriv Yes CheckGC Check GC System (Liner, Column) BadPeaks->CheckGC Yes CleanInjector Clean Injector Port BadPeaks->CleanInjector Yes CheckKeto Suspect Keto-Sterol Impurities? Use 2-Step Derivatization MultiplePeaks->CheckKeto Yes ReoptimizeDeriv Re-optimize Derivatization for Completion MultiplePeaks->ReoptimizeDeriv Yes

Caption: Troubleshooting decision tree for stigmastane steroid derivatization.

References

Validation & Comparative

Unambiguous Structural Confirmation of 3,7,16-Trihydroxystigmast-5-ene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of complex natural products like 3,7,16-Trihydroxystigmast-5-ene is paramount for advancing drug discovery and development. While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional atomic arrangement, a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often crucial for a comprehensive characterization. This guide provides a comparative overview of these techniques, detailing their experimental protocols and data outputs for the structural confirmation of stigmastane-type sterols.

While a specific crystal structure for this compound is not publicly available, this guide utilizes data from closely related stigmastane (B1239390) sterols to illustrate the principles and comparative strengths of each analytical method.

Structural Elucidation Workflow

The process of confirming the structure of a novel or isolated natural product typically follows a logical progression of analytical techniques.

cluster_0 Initial Characterization cluster_1 2D Structure & Connectivity cluster_2 NMR Analysis cluster_3 3D Structure & Stereochemistry cluster_4 Confirmation & Final Structure Isolation & Purification Isolation & Purification Mass Spectrometry Mass Spectrometry Isolation & Purification->Mass Spectrometry Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula NMR Spectroscopy NMR Spectroscopy Molecular Formula->NMR Spectroscopy 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectroscopy->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Connectivity Map Connectivity Map 2D NMR (COSY, HSQC, HMBC)->Connectivity Map X-ray Crystallography X-ray Crystallography Connectivity Map->X-ray Crystallography Absolute Configuration Absolute Configuration X-ray Crystallography->Absolute Configuration Final Structure Final Structure Absolute Configuration->Final Structure cluster_labels Stigmastene C3 3-OH C5 Δ5 C7 7-OH C16 16-OH

Stigmastane Derivatives Unveiled: A Comparative Analysis of Their Cytotoxic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of various stigmastane (B1239390) derivatives highlights their promising cytotoxic activity against a range of cancer cell lines, positioning them as potential candidates for novel anticancer drug development. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of several stigmastane derivatives have been evaluated against various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell viability, are summarized below. Lower values indicate higher cytotoxic potency.

Stigmastane DerivativeCancer Cell LineCytotoxic Activity (µM)
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast)EC50: 21.92[1][2]
Stigmast-5-ene-3β,22,23-triolMCF-7 (Breast)EC50: 22.94[1][2]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast)EC50: 16.82[1][2]
Stigmasteryl linoleateLeukemia cellsPotent (Specific IC50 not provided)[3]
Stigmasta-5,22-diene-3β,7β-diolU937 (Monocytic)Identified as most cytotoxic[4]
5,6-epoxystigmasta-22,23-diolU937 (Monocytic)Identified as most cytotoxic[4]
5,6,22,23-diepoxystigmastaneU937 (Monocytic)Identified as most cytotoxic[4]
(22R,23R)-stigmast-5-ene-3β,22,23-triolU937 (Monocytic)Identified as most cytotoxic[4]
Stigmasterol (B192456)KB/C152 (Oral)IC50: 81.18 µg/ml[5]
StigmasterolJurkat/E6-1 (Leukemia)IC50: 103.03 µg/ml[5]
Vernoguinoside AHCT-116 (Colon)Moderately inhibitory[6]
Vernoguinoside AA549 (Lung)IC50: 8.36 ± 0.77[6]
Stigmast-4-en-3-oneMCF-7, T47D (Breast)Mild to strong antiestrogenic activity[7]
Stigmast-4,22-diene-3-oneMCF-7, T47D (Breast)Mild to strong antiestrogenic activity[7]

Experimental Protocols

The evaluation of the cytotoxic activity of stigmastane derivatives typically involves the use of cell-based assays that measure cell viability and proliferation. The following are detailed methodologies for key experiments cited in the analysis.

Resazurin (B115843) Assay

The resazurin assay is a colorimetric assay that measures cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the stigmastane derivatives and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • Resazurin Addition: A solution of resazurin is added to each well.

  • Metabolic Conversion: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Measurement: The fluorescence or absorbance is measured using a microplate reader. The intensity is directly proportional to the number of viable cells.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Similar to the resazurin assay, cells are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are exposed to different concentrations of the stigmastane derivatives.

  • Incubation: The plates are incubated for a defined period.

  • MTT Reagent Addition: An MTT solution is added to each well.

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm).

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Visualizing the Mechanisms of Action

The cytotoxic effects of stigmastane derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. The signaling pathways involved in this process can be complex. Additionally, the experimental workflow for evaluating cytotoxicity follows a standardized procedure.

G Apoptosis Induction Pathway Stigmastane_Derivative Stigmastane Derivative Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by stigmastane derivatives.

G Cytotoxicity Evaluation Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Treatment with Stigmastane Derivatives Cell_Seeding->Compound_Treatment Incubation 4. Incubation (e.g., 48h) Compound_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (MTT or Resazurin) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cytotoxicity evaluation.

Mechanism of Action

Stigmastane derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. One of the key pathways involves the regulation of the Bcl-2 family of proteins.[3][4] These compounds can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately executing the apoptotic program.

Furthermore, some stigmasterol derivatives have been found to inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the Akt/mTOR pathway.[8] By blocking these pathways, the derivatives can halt cell cycle progression and promote cell death. The multifaceted mechanisms of action of stigmastane derivatives make them a compelling area of research for the development of targeted cancer therapies.

References

Cross-Validation of Analytical Methods for 3,7,16-Trihydroxystigmast-5-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of 3,7,16-Trihydroxystigmast-5-ene, a polyhydroxylated phytosterol, is critical in various research and development settings, including pharmacokinetic studies, quality control of herbal medicines, and investigation of its biological activities. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of two common analytical techniques for the quantification of hydroxylated sterols: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodology Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. While GC-MS often necessitates a derivatization step to improve the volatility of polar analytes like polyhydroxylated sterols, LC-MS/MS can frequently analyze these compounds directly.

Below is a summary of typical performance characteristics for each method, based on data from the analysis of structurally similar polyhydroxylated sterols.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Preparation Extraction, DerivatizationExtraction, possible clean-up
Throughput Lower due to derivatizationHigher
Matrix Effects Generally lowerCan be significant, requires careful management

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of a trihydroxylated stigmastane (B1239390) derivative using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of the hydroxyl groups to increase the volatility of the analyte for gas chromatographic analysis.

1. Sample Preparation and Extraction:

  • Matrix: Biological fluid (e.g., plasma, urine) or plant extract.

  • Extraction: Liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). An internal standard (e.g., a deuterated analog) should be added before extraction.

  • Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • The dried extract is reconstituted in a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) catalyst.

  • The reaction mixture is heated at 60-70°C for 1 hour to ensure complete silylation of the hydroxyl groups.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Oven Temperature Program: Initial temperature of 180°C, ramped to 300°C at 10°C/min, and held for 10 minutes.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct analysis of the analyte without derivatization, offering a simpler and faster workflow.

1. Sample Preparation and Extraction:

  • Matrix: Biological fluid or plant extract.

  • Extraction: Protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation is often sufficient for cleaner samples. For more complex matrices, solid-phase extraction (SPE) using a C18 cartridge may be necessary. An internal standard should be added prior to extraction.

  • Evaporation and Reconstitution: The supernatant or SPE eluate is evaporated to dryness and reconstituted in the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or a similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from 50% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Workflow and Pathway Visualizations

To facilitate understanding, the following diagrams illustrate the experimental workflow for method cross-validation and a hypothetical signaling pathway involving a trihydroxysterol.

cross_validation_workflow cluster_method1 Method 1: GC-MS cluster_method2 Method 2: LC-MS/MS cluster_validation Cross-Validation prep1 Sample Preparation (Extraction & Derivatization) gcms_analysis GC-MS Analysis prep1->gcms_analysis data1 Data Acquisition (Method 1) gcms_analysis->data1 comparison Comparison of Quantitative Results data1->comparison prep2 Sample Preparation (Extraction) lcms_analysis LC-MS/MS Analysis prep2->lcms_analysis data2 Data Acquisition (Method 2) lcms_analysis->data2 data2->comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman) comparison->statistical_analysis conclusion Method Equivalency Assessment statistical_analysis->conclusion

Caption: Cross-validation workflow for comparing GC-MS and LC-MS/MS methods.

signaling_pathway compound This compound receptor Nuclear Receptor (e.g., LXR) compound->receptor binds to gene_expression Target Gene Expression (e.g., ABCA1, SREBP-1c) receptor->gene_expression modulates cellular_response Cellular Response (e.g., Cholesterol Efflux, Lipogenesis) gene_expression->cellular_response leads to

Caption: Hypothetical signaling pathway of a trihydroxysterol.

A Comparative Analysis of 3,7,16-Trihydroxystigmast-5-ene and Conventional Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, natural products have perennially served as a vital source of inspiration and discovery. Among the myriad of phytocompounds, steroidal saponins (B1172615) and their derivatives have garnered significant attention for their potential anticancer properties. This guide presents a comparative analysis of 3,7,16-Trihydroxystigmast-5-ene, a steroidal compound isolated from Walsura robusta, and established anticancer drugs.

Due to the limited availability of specific experimental data on the anticancer activity of this compound, this comparison will leverage data from closely related stigmasterol (B192456) derivatives to provide a substantive and informative overview. The cytotoxic profiles of these derivatives will be contrasted with those of well-documented chemotherapeutic agents—Doxorubicin (B1662922), Cisplatin, and Paclitaxel (B517696)—across various cancer cell lines.

Quantitative Cytotoxicity Data

The efficacy of an anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the available cytotoxic data for stigmasterol derivatives and established anticancer drugs.

Table 1: Cytotoxicity of Stigmasterol and its Derivatives Against Various Cancer Cell Lines

CompoundMCF-7 (Breast) IC50/EC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HCC70 (Breast) EC50 (µM)
Stigmasterol5.80 ± 0.158.95 ± 0.2312.50 ± 0.12> 250
5,6-Epoxystigmast-22-en-3β-ol21.92Not ReportedNot ReportedNot Reported
Stigmast-5-ene-3β,22,23-triol22.94Not ReportedNot ReportedNot Reported
Stigmastane-3β,5,6,22,23-pentolNot ReportedNot ReportedNot Reported16.82
Derivative AB-53.69Not Reported6.5Not Reported
Derivative AB-104.37Not ReportedNot ReportedNot Reported
Derivative AB-111.982.392.35Not Reported

Data sourced from multiple studies.[1][2][3][4]

Table 2: Cytotoxicity of Known Anticancer Drugs Against Various Cancer Cell Lines

DrugMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Doxorubicin~0.1 - 8.3~0.1 - 1.0~0.5 - 5.08.99 ± 0.05
Cisplatin~1 - 50~1 - 20Not ReportedNot Reported
Paclitaxel~0.0075 - 3.5~0.0025 - 0.0075Not ReportedNot Reported

Note: IC50 values for known anticancer drugs are presented as a range to reflect the variability observed across different studies and experimental conditions.[1][5][6][7][8][9][10][11][12][13][14][15][16][17]

Mechanisms of Action: A Comparative Overview

Stigmasterol and its derivatives, much like many natural products, appear to exert their anticancer effects through a multi-targeted approach. In contrast, conventional chemotherapeutic agents often have more defined mechanisms of action.

Stigmasterol Derivatives:

Research suggests that stigmasterol and its analogs induce cancer cell death through several mechanisms:

  • Induction of Apoptosis: They can trigger programmed cell death by modulating the expression of key apoptotic regulatory proteins.

  • Cell Cycle Arrest: These compounds have been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: Stigmasterol has been reported to suppress critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[16]

Known Anticancer Drugs:

  • Doxorubicin: An anthracycline antibiotic, it intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.

  • Paclitaxel: A taxane (B156437) that interferes with the normal function of microtubules, leading to cell cycle arrest in the M phase and subsequent apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a simplified apoptotic signaling pathway and a typical experimental workflow for assessing cytotoxicity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Stigmasterol Derivative Stigmasterol Derivative Mitochondrion Mitochondrion Stigmasterol Derivative->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Cytochrome c->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified Apoptotic Signaling Pathway

Cytotoxicity_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Experimental Workflow for Cytotoxicity Assay

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anticancer compounds.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (Stigmasterol derivatives, known anticancer drugs)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control substances. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Cell Treatment: Treat cells with the test compounds.

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited, the data available for structurally similar stigmasterol derivatives suggest a promising potential for this class of compounds in cancer therapy. The cytotoxic effects of some of these derivatives are comparable to, and in some cases exceed, those of the established chemotherapeutic agent doxorubicin in certain cancer cell lines. Their multi-targeted mechanism of action, involving the induction of apoptosis and cell cycle arrest, presents an attractive profile for further investigation.

It is imperative that future research focuses on elucidating the specific anticancer properties and mechanisms of this compound. Such studies will be crucial in determining its potential as a standalone therapeutic agent or as an adjunct to existing chemotherapy regimens, with the ultimate goal of developing more effective and less toxic treatments for cancer.

References

Comparative Guide to the Isolation of Polyhydroxylated Steroids from Diverse Marine Sources

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for isolating polyhydroxylated steroids from various marine organisms. While specific protocols for 3,7,16-Trihydroxystigmast-5-ene are not extensively documented, this guide focuses on analogous polyhydroxylated sterols, offering insights into the common and divergent techniques employed in their extraction and purification.

Marine invertebrates, particularly soft corals and sponges, are a rich reservoir of structurally unique and biologically active secondary metabolites, including a wide array of polyhydroxylated steroids.[1][2] These compounds have garnered significant attention for their potent pharmacological activities, such as cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The isolation of these target molecules from complex natural matrices presents a significant challenge, necessitating multi-step extraction and chromatographic procedures. This guide compares the isolation protocols for similar polyhydroxylated steroids from different marine genera to inform future discovery and replication efforts.

Data Presentation: Comparison of Isolation Parameters

The following table summarizes the key parameters for the isolation of polyhydroxylated steroids from representative soft coral and sponge species, highlighting the different approaches used.

ParameterSoft Coral (Sarcophyton sp.)Soft Coral (Sinularia polydactyla)Marine Sponge (Haliclona crassiloba)
Location of Collection South China Sea[3][4]Red SeaNot Specified
Initial Extraction Methanol (B129727) (MeOH)[3][4]Dichloromethane/Methanol (1:1)Methanol (MeOH) followed by partitioning with Chloroform (B151607) (CHCl₃)
Solvent Partitioning Partitioning of MeOH extract between Ethyl Acetate (B1210297) (EtOAc) and Water (H₂O)[3]Not explicitly detailedCHCl₃, n-BuOH, and H₂O fractions
Primary Chromatography Silica (B1680970) gel column chromatography with a gradient of CHCl₃/MeOH[3]Silica gel vacuum column chromatography with a gradient of n-hexane/EtOAcSilica gel column chromatography
Secondary Purification Sephadex LH-20 (CHCl₃/MeOH, 1:1), Reversed-phase HPLC (MeOH/H₂O or MeCN/H₂O)[3]Reversed-phase flash chromatography, HPLC (C18 column) with various solvent systemsSephadex LH-20, Reversed-phase HPLC
Isolated Compounds 3β,5α,6β-trihydroxylated sterols, including new and known analogs[3][4]26 steroids with thirteen different carbocycle motifsHalicrasterols A-D and six known analogs[6]
Reported Bioactivities Cytotoxic against HL-60, HeLa, and K562 tumor cell lines; Anti-H1N1 activity[4]Cytotoxic, anti-inflammatory, anti-angiogenic, and neuroprotective activitiesModerate antimicrobial activity against Gram-positive bacteria[6]

Detailed Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for isolating polyhydroxylated steroids from a soft coral (Sarcophyton sp.) and a marine sponge (Haliclona crassiloba), based on published studies.

Protocol 1: Isolation from Soft Coral (Sarcophyton sp.)

This protocol is adapted from studies on Sarcophyton species collected from the South China Sea.[3][4]

1. Collection and Extraction:

  • The soft coral samples are collected by scuba diving.

  • The frozen material is cut into small pieces and exhaustively extracted with methanol (MeOH) at room temperature.

  • The resulting MeOH extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).

  • The EtOAc-soluble fraction, typically rich in steroids, is concentrated and selected for further purification.

3. Chromatographic Separation:

  • Step 1: Silica Gel Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography. Elution is performed with a solvent gradient, commonly starting with chloroform (CHCl₃) and gradually increasing the polarity with methanol (e.g., CHCl₃/MeOH gradients from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Step 2: Gel Filtration Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column, using a solvent system like CHCl₃/MeOH (1:1) to remove pigments and other interfering substances.

  • Step 3: High-Performance Liquid Chromatography (HPLC): Final purification of individual steroids is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column. Isocratic or gradient elution with solvent systems such as MeOH/H₂O or acetonitrile (B52724) (MeCN)/H₂O is employed to yield the pure compounds.

4. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using extensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3][4]

Protocol 2: Isolation from Marine Sponge (Haliclona crassiloba)

This protocol is based on the isolation of halicrasterols from the marine sponge Haliclona crassiloba.[6]

1. Collection and Extraction:

  • The sponge material is collected and freeze-dried.

  • The dried sponge is extracted with MeOH. The resulting extract is then partitioned between chloroform (CHCl₃) and water.

2. Fractionation:

  • The CHCl₃-soluble portion is concentrated and subjected to further fractionation.

3. Chromatographic Separation:

  • Step 1: Silica Gel Column Chromatography: The chloroform fraction is chromatographed over a silica gel column.

  • Step 2: Sephadex LH-20 Chromatography: Further separation of the fractions is performed using a Sephadex LH-20 column.

  • Step 3: Reversed-Phase HPLC: The final purification to obtain individual polyhydroxylated sterols is carried out using RP-HPLC.

4. Structural Analysis:

  • The structures of the isolated compounds are elucidated by detailed spectroscopic analysis and by comparing the data with those reported in the literature.[6]

Visualized Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_collection Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification Cascade cluster_analysis Analysis Collection Marine Organism Collection (e.g., Soft Coral, Sponge) Preparation Freeze-Drying & Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Methanol) Preparation->Extraction Partitioning Solvent Partitioning (e.g., EtOAc/H2O) Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Crude Extract Sephadex Sephadex LH-20 Silica->Sephadex Fractions HPLC Reversed-Phase HPLC Sephadex->HPLC Analysis Structure Elucidation (NMR, MS) HPLC->Analysis Pure Steroids Bioassay Bioactivity Screening Analysis->Bioassay

Caption: General workflow for marine steroid isolation.

G cluster_pathway Simplified Anti-Inflammatory Signaling Pathway Steroid Marine Steroid Receptor Cellular Target (e.g., Receptor/Enzyme) Steroid->Receptor Inhibits IKK IKK Activation IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc Inflam_genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_nuc->Inflam_genes Inflam_response Inflammatory Response Inflam_genes->Inflam_response LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates

References

In Vivo Anti-Tumor Effects of 3,7,16-Trihydroxystigmast-5-ene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of the anti-tumor effects of the specific compound 3,7,16-Trihydroxystigmast-5-ene. While the broader class of stigmastane-type steroids, to which this molecule belongs, has demonstrated potential anti-inflammatory and cytotoxic activities in various studies, specific in vivo data for this compound, including comparative efficacy against other anti-tumor agents and detailed experimental protocols, is not currently available in published research.

This guide, therefore, serves to highlight the existing knowledge on related compounds and outlines the methodologies that would be required for the in vivo validation of this compound, providing a framework for future research in this area.

Comparison with Structurally Related Compounds

While direct comparative data for this compound is absent, research on other stigmastane (B1239390) steroids provides some context for its potential biological activities. For instance, various polyhydric stigmastane-type steroid derivatives have been isolated and studied for their bioactivities.

Table 1: Biological Activities of Related Stigmastane Steroids

Compound/ExtractBiological Activity InvestigatedKey FindingsReference
Polyhydric stigmastane-type steroidsAnti-neuroinflammatoryOne compound restrained the activation of NF-κB in BV-2 microglia cells.[1]
Stigmastane steroids from Alchornea floribundaAnti-inflammatorySignificantly inhibited xylene-induced ear edema in mice and heat-induced haemolysis of human erythrocytes.[2]
Highly oxygenated stigmastane-type steroidsEffects on estrogen biosynthesisTested for their effects in human ovarian granulosa-like cells.[3]

It is crucial to note that these findings are not directly transferable to this compound, as small structural variations can lead to significant differences in biological function.

Proposed Experimental Workflow for In Vivo Validation

To validate the anti-tumor effects of this compound in vivo, a rigorous and systematic experimental approach is necessary. The following workflow outlines the key steps that researchers would need to undertake.

G cluster_0 Preclinical In Vivo Validation Workflow A Compound Acquisition & Characterization B Selection of Tumor Model A->B C Animal Model Selection B->C D Dose-Ranging & Toxicity Studies C->D E Efficacy Study Design D->E F Tumor Implantation & Growth E->F G Treatment Administration F->G H Monitoring & Data Collection G->H I Endpoint Analysis H->I

Caption: Proposed workflow for the in vivo validation of anti-tumor compounds.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet standard, protocols that would be essential for the in vivo assessment of this compound.

Animal Model and Tumor Implantation
  • Animal Selection: Severe Combined Immunodeficient (SCID) or athymic nude mice (nu/nu), 6-8 weeks old, would be used to prevent graft rejection of human tumor xenografts.

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be selected based on in vitro sensitivity to the compound.

  • Implantation: 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., Matrigel) would be subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment. Tumor volume would be measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

Treatment Administration and Efficacy Evaluation
  • Grouping: Mice would be randomized into several groups:

    • Vehicle Control (e.g., DMSO, saline)

    • This compound (multiple dose levels)

    • Positive Control (a standard-of-care chemotherapeutic agent for the selected cancer type)

  • Administration: The compound would be administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a predetermined frequency (e.g., daily, every other day).

  • Monitoring: Animal body weight and general health would be monitored regularly as indicators of toxicity.

  • Endpoint: The study would be terminated when tumors in the control group reach a predetermined size or at a set time point. Tumors would be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other steroidal saponins (B1172615) and related compounds, several signaling pathways would be pertinent to investigate in relation to the anti-tumor activity of this compound.

G cluster_0 Potential Intracellular Targets This compound This compound PI3K PI3K This compound->PI3K Inhibition? JAK JAK This compound->JAK Inhibition? Bcl2 Bcl-2 family This compound->Bcl2 Modulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival STAT3 STAT3 JAK->STAT3 Gene Transcription\n(Proliferation, Angiogenesis) Gene Transcription (Proliferation, Angiogenesis) STAT3->Gene Transcription\n(Proliferation, Angiogenesis) Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways modulated by steroidal compounds.

Future research should focus on elucidating the precise molecular targets of this compound to understand its mechanism of action.

References

A Comparative Spectroscopic Analysis of Trihydroxysteroids: Estriol, Cholic Acid, and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of three structurally similar yet functionally distinct trihydroxysteroids: Estriol, Cholic Acid, and Dexamethasone (B1670325). The objective is to offer a clear, data-driven comparison of their key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers involved in the identification, characterization, and development of steroid-based therapeutics.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Estriol, Cholic Acid, and Dexamethasone.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Estriol Aromatic Protons: ~6.4-7.1, Steroidal Protons: ~0.7-4.0[1]Aromatic Carbons: ~112-155, Hydroxylated Carbons: ~66, 77, 81, Methyl Carbon: ~13[1]
Cholic Acid Hydroxyl Protons: ~3.4-3.9, Methyl Protons: ~0.6-0.9, Steroidal Protons: ~0.9-2.4[2][3][4][5]Carboxyl Carbon: ~177, Hydroxylated Carbons: ~68, 72, 73, Methyl Carbons: ~12, 17[4][6][7][8]
Dexamethasone Vinylic Protons: ~6.0-7.3, Hydroxyl Protons: ~4.1-5.3, Methyl Protons: ~0.8-1.5, Steroidal Protons: ~1.0-3.0[9][10][11]Carbonyl Carbons: ~186, 209, Vinylic Carbons: ~124-168, Hydroxylated Carbons: ~68, 71, 90, Methyl Carbons: ~15, 17[12][13][14][15]

Table 2: FT-IR Absorption Bands and Mass Spectrometry Fragmentation Data

CompoundKey FT-IR Absorption Bands (cm⁻¹)Major Mass Spectrometry Fragment Ions (m/z)
Estriol O-H stretch: ~3200-3500 (broad), C-H stretch (aromatic): ~3030, C-H stretch (aliphatic): ~2850-2960, C=C stretch (aromatic): ~1500-1600, C-O stretch: ~1050-1250[M+H]⁺: 289, [M-H]⁻: 287, Other fragments: 271, 253, 185, 159
Cholic Acid O-H stretch: ~3000-3600 (very broad), C=O stretch (carboxylic acid): ~1710, C-H stretch: ~2860-2940, C-O stretch: ~1040-1080[16][17][18][19][M-H]⁻: 407, Other fragments: 389, 343, 325[4]
Dexamethasone O-H stretch: ~3400 (broad), C=O stretch: ~1660, 1705, C=C stretch: ~1620[20][21][22][23][24][M+H]⁺: 393, [M+Na]⁺: 415, Other fragments: 373, 355[25][26][27][28][29]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the trihydroxysteroids.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the steroid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the analyte. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy (for complex structures):

    • Perform experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.[30][31]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the trihydroxysteroids.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-O, C-H).[19]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of the trihydroxysteroids for identification and quantification.

Methodology:

  • Sample Preparation:

    • Dissolve the steroid sample in a suitable solvent (e.g., methanol (B129727), acetonitrile).

    • For biological samples, perform a sample extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.[32][33][34]

  • Instrumentation:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[32][33][34]

  • Liquid Chromatography:

    • Separate the analytes on a suitable reversed-phase column (e.g., C18).

    • Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry:

    • Operate the mass spectrometer in either positive or negative ion mode.

    • Acquire full scan mass spectra to determine the molecular weight ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular ion and key fragment ions.

    • Compare the fragmentation pattern to known standards or spectral libraries for confirmation.

Visualizations

Workflow for Comparative Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Steroid_Sample Trihydroxysteroid Samples (Estriol, Cholic Acid, Dexamethasone) Dissolution Dissolution in Appropriate Solvent Steroid_Sample->Dissolution Extraction Extraction/Purification (for biological samples) Dissolution->Extraction NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR LCMS LC-MS/MS Dissolution->LCMS Extraction->LCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Groups FTIR->FTIR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern LCMS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Group_ID Functional Group ID FTIR_Data->Functional_Group_ID MW_Confirmation MW & Fragmentation Confirmation MS_Data->MW_Confirmation Comparison Comparative Analysis Structure_Elucidation->Comparison Functional_Group_ID->Comparison MW_Confirmation->Comparison

Caption: General workflow for the comparative spectroscopic analysis of trihydroxysteroids.

Signaling Pathway (Illustrative Example - Not Applicable to this Study)

As this guide focuses on the comparative spectroscopic data and not on the biological signaling pathways of these steroids, a signaling pathway diagram is not directly applicable. The workflow diagram above provides a logical representation of the experimental process.

References

Independent Verification of the Bioactivity of 3,7,16-Trihydroxystigmast-5-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivities of 3,7,16-Trihydroxystigmast-5-ene with related, well-studied phytosterols. Due to the limited direct experimental data on this compound, this analysis relies on data from structurally similar stigmastane (B1239390) steroids, namely stigmasterol (B192456) and β-sitosterol, to infer potential efficacy. The primary focus is on anticancer and anti-inflammatory activities, common therapeutic targets for this class of compounds.

Comparative Bioactivity Data

The following table summarizes the reported cytotoxic (anticancer) and anti-inflammatory activities of stigmasterol and β-sitosterol against various cell lines. This data serves as a benchmark for the potential bioactivity of this compound.

CompoundBioactivityCell LineIC50 Value
Stigmasterol AnticancerNCI-H1975 (Non-small cell lung cancer)39.4 µg/mL
AnticancerHeLa (Cervical cancer)22.44 µM
AnticancerSNU-1 (Gastric cancer)15 µM[1]
AnticancerMCF-7 (Breast cancer)0.1623 µM[1]
β-Sitosterol AnticancerKB (Oral epithelial cancer)13.82 µM (48h treatment)[2]
AnticancerKB (Oral epithelial cancer)32.58 µM (24h treatment)[2]
Anti-inflammatory (NO inhibition)RAW 264.7 (Macrophage)Not explicitly defined, but showed significant inhibition at 1 and 16 μM.

Postulated Bioactivity of this compound

Stigmastane steroids exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and inflammation. The presence of hydroxyl groups at positions 3, 7, and 16 in this compound suggests it may exhibit enhanced polarity and potentially different binding affinities to cellular targets compared to stigmasterol and β-sitosterol, which could influence its bioactivity. It is hypothesized that this compound will also demonstrate anticancer and anti-inflammatory properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration and Inhibition Calculation: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO production inhibition compared to the LPS-treated control.

Visualizations

Chemical Structure of this compound

G cluster_0 Anticancer Activity (MTT Assay) cluster_1 Anti-inflammatory Activity (NO Assay) A1 Seed Cancer Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Macrophages B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Griess Reagent Reaction B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate % Inhibition B5->B6 G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Compound This compound (Hypothesized) Compound->IKK Inhibits (Potential) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

References

Assessing the selectivity of 3,7,16-Trihydroxystigmast-5-ene for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity of Novel Anticancer Compounds: A Methodological Guide

In the quest for effective cancer therapeutics, a critical attribute of any potential drug candidate is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This selectivity is paramount to minimizing the often-debilitating side effects associated with conventional chemotherapy. This guide provides a comprehensive overview of the experimental methodologies required to assess the selectivity of a novel compound, such as 3,7,16-Trihydroxystigmast-5-ene, for cancer cells versus normal cells. While specific experimental data for this compound is not currently available in published literature, this guide will equip researchers with the necessary protocols and data presentation strategies to conduct such an evaluation.

Core Principle: Determining the Therapeutic Window

The fundamental goal of selectivity assessment is to determine the "therapeutic window" of a compound. This is the concentration range at which the compound exhibits significant cytotoxic or cytostatic effects on cancer cells with minimal impact on normal cells. A wider therapeutic window suggests a more promising candidate for further development. The primary method for determining this is by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines.[1] A higher IC50 value for normal cells indicates lower toxicity to them.

Quantitative Data Presentation

Clear and concise data presentation is crucial for comparing the effects of a compound on different cell lines. The following tables provide a standardized format for summarizing key quantitative data.

Table 1: Comparative Cytotoxicity (IC50 Values)

This table should be used to present the IC50 values of the test compound across a panel of cancer and normal cell lines. The Selectivity Index (SI) is a key metric, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. An SI value greater than 1 suggests a degree of selectivity for the cancer cells.[2]

Cell LineTypeTest Compound IC50 (µM)Positive Control (e.g., Cisplatin) IC50 (µM)Selectivity Index (SI)
Cancer
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
PC-3Prostate Adenocarcinoma
K-562Chronic Myelogenous Leukemia
Normal
Beas-2BNormal Lung Epithelial
MCF-10ANon-tumorigenic Breast Epithelial
RWPE-1Normal Prostate Epithelial

Table 2: Apoptosis Induction

This table summarizes the percentage of apoptotic cells in both cancer and normal cell lines following treatment with the test compound. This data is typically obtained through flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining.

Cell LineTreatment (Concentration)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Cancer
A549Control (DMSO)
Test Compound (X µM)
Normal
Beas-2BControl (DMSO)
Test Compound (X µM)

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. The following are standard protocols for key assays used in assessing anticancer selectivity.

Cell Culture
  • Cell Lines: A representative panel of human cancer cell lines (e.g., A549, MCF-7, PC-3) and corresponding normal human cell lines (e.g., Beas-2B, MCF-10A, RWPE-1) should be used.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[3]

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., cisplatin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence.

Visualizations: Workflows and Pathways

Visual diagrams are invaluable for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a typical experimental workflow and a hypothetical signaling pathway.

G cluster_0 In Vitro Selectivity Assessment Workflow start Select Cancer and Normal Cell Lines culture Cell Culture and Seeding in 96-well plates start->culture treat Treat with Test Compound (Dose-Response) culture->treat mtt MTT Assay for Cytotoxicity treat->mtt ic50 Calculate IC50 and Selectivity Index (SI) mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) at IC50 ic50->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway end Data Analysis and Conclusion on Selectivity pathway->end

Caption: Experimental workflow for assessing the selectivity of a novel compound.

G cluster_0 Hypothetical Selective Signaling Pathway cluster_cancer Cancer Cell cluster_normal Normal Cell compound This compound receptor_cancer Overexpressed Receptor X compound->receptor_cancer Binds selectively receptor_normal Normal Receptor X Level compound->receptor_normal Low affinity/No binding pi3k PI3K/Akt Pathway receptor_cancer->pi3k Inhibits proliferation Uncontrolled Proliferation pi3k->proliferation Blocks apoptosis_cancer Apoptosis Inhibition pi3k->apoptosis_cancer Reverses apoptosis_induced Induced Apoptosis survival Normal Cell Survival

Caption: Hypothetical signaling pathway for selective anticancer activity.

Conclusion

The assessment of selectivity is a cornerstone of modern anticancer drug discovery. By employing a systematic approach that includes a panel of relevant cell lines, standardized cytotoxicity and apoptosis assays, and clear data reporting, researchers can robustly evaluate the therapeutic potential of novel compounds. While the specific biological activity of this compound remains to be elucidated, the methodologies outlined in this guide provide a clear and actionable framework for determining its selectivity and, by extension, that of any new potential anticancer agent. This rigorous preclinical evaluation is essential for identifying promising candidates that can effectively target cancer while minimizing harm to the patient.

References

Safety Operating Guide

Navigating the Disposal of 3,7,16-Trihydroxystigmast-5-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,7,16-Trihydroxystigmast-5-ene, a member of the stigmastane (B1239390) family of steroids, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal procedures is paramount to ensuring a safe work environment and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended. This guidance is based on safety data for structurally similar compounds and general best practices for chemical waste management.

Hazard Profile and Safety Recommendations

Due to the lack of a dedicated SDS for this compound, a comprehensive hazard profile cannot be definitively established. However, data from related stigmastane derivatives suggest potential hazards that must be considered. For instance, some analogous compounds are classified as harmful if swallowed, capable of causing skin and eye irritation, and are notably toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound with the assumption that it may possess similar properties.

Personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

The following table summarizes the pertinent hazard information based on a representative SDS for a related stigmastane compound.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute toxicity, OralCategory 4P264, P270, P301+P312+P330
Skin irritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Serious eye damageCategory 1P280, P305+P351+P338, P310
Hazardous to the aquatic environment, short-term (acute)Category 1P273, P391
Hazardous to the aquatic environment, long-term (chronic)Category 1P273, P391, P501

This data is based on a representative Safety Data Sheet for a hazardous stigmastane derivative and should be used as a precautionary guideline for this compound in the absence of specific data.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound, treating it as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Segregation: This waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible substances. Store in a designated, well-ventilated, and secure area.

2. Containerization:

  • Primary Container: Collect waste in a chemically resistant, sealable container. Ensure the container is in good condition and compatible with the waste.

  • Secondary Containment: Place the primary waste container within a larger, unbreakable secondary container to prevent spills or leaks.

3. Waste Collection and Storage:

  • Solid Waste: For solid this compound, carefully transfer the material into the designated waste container, avoiding the creation of dust.

  • Solutions: If the compound is in a solvent, collect the solution in a labeled, sealed container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of as hazardous solid waste.

4. Disposal Request and Manifest:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Waste Manifest: Accurately complete all required waste manifest forms, providing a detailed description of the waste, including its composition and quantity.

5. Professional Disposal:

  • Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_handling Safe Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure a Don Personal Protective Equipment b Handle in Ventilated Area (Fume Hood) a->b c Unused Compound b->c d Contaminated Labware (Gloves, Pipettes, etc.) b->d e Solutions Containing the Compound b->e f Segregate as Hazardous Waste c->f d->f e->f g Label Waste Container (Chemical Name, Hazard) f->g h Store in Secondary Containment g->h i Contact EHS for Waste Pickup h->i j Complete Waste Manifest i->j k Transfer to Licensed Disposal Service j->k

Safe Handling and Disposal Workflow for this compound.

By adhering to these conservative yet essential procedures, laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,7,16-Trihydroxystigmast-5-ene was located. The following guidance is based on general best practices for handling sterol compounds in a laboratory setting and information for handling other chemical substances. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection Type Specific Equipment Reason for Use
Hand Protection Nitrile or neoprene gloves (powder-free)[1]To prevent skin contact. Inspect gloves for tears or holes before use.
Eye Protection Chemical safety goggles or a face shield[1][2]To protect eyes and face from potential splashes.
Body Protection Disposable gown or a clean lab coat[1]To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any vapors, aerosols, or dust. This is the primary means of exposure control.
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a research environment.

1. Preparation:

  • Consult Safety Data Sheets (SDS) of Analogous Compounds: In the absence of a specific SDS, review the SDS for structurally similar sterol or stigmastane (B1239390) compounds to understand general handling precautions.

  • Work Area Setup: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent, plastic-backed paper to contain any spills.

  • Assemble Materials: Ensure all necessary equipment, including PPE, is readily available before starting work.

2. Handling:

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing and Transferring: When weighing or transferring the solid compound, do so in a fume hood to avoid generating and inhaling dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly after handling the compound. Wipe down all surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the gown, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a designated, labeled hazardous waste container. Do not pour any waste down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task and Potential for Exposure task_assessment Identify the task: - Weighing/Transferring (Solid) - Solution Preparation - General Handling start->task_assessment exposure_assessment Assess potential for: - Inhalation (dust/aerosol) - Skin Contact - Eye Contact (splash) task_assessment->exposure_assessment fume_hood Work in a certified chemical fume hood exposure_assessment->fume_hood Inhalation Risk gloves Wear nitrile or neoprene gloves exposure_assessment->gloves Skin Contact Risk eye_protection Wear chemical safety goggles exposure_assessment->eye_protection Splash Risk lab_coat Wear a lab coat or disposable gown fume_hood->lab_coat gloves->lab_coat eye_protection->lab_coat closed_shoes Wear closed-toe shoes lab_coat->closed_shoes end Proceed with Task Safely closed_shoes->end

Caption: PPE Selection Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.